molecular formula C18H28N2O2 B10770831 RU5135

RU5135

货号: B10770831
分子量: 304.4 g/mol
InChI 键: LLAKESJIQFAQJA-GMULQGFCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RU5135 is a useful research compound. Its molecular formula is C18H28N2O2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C18H28N2O2

分子量

304.4 g/mol

IUPAC 名称

(9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one

InChI

InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20)/t10?,11?,12?,13?,16?,17-,18-/m0/s1

InChI 键

LLAKESJIQFAQJA-GMULQGFCSA-N

手性 SMILES

C[C@]12CCC(CC1CCC3C2C(=O)C[C@]4(C3CC(=N4)N)C)O

规范 SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CC(=N4)N)C)O

产品来源

United States

Foundational & Exploratory

Unraveling the Dual Antagonistic Action of RU5135: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: RU5135, a steroid derivative, has been identified as a potent antagonist of two major inhibitory neurotransmitter systems in the central nervous system: the γ-aminobutyric acid type A (GABAA) and glycine receptors. This dual antagonism confers upon this compound a unique pharmacological profile, making it a valuable tool for neuropharmacological research. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Competitive Antagonism

This compound exerts its effects through competitive antagonism at both GABAA and glycine receptors. This means that this compound binds to the same site on the receptor as the endogenous agonists (GABA and glycine, respectively) but does not activate the receptor. By occupying the binding site, it prevents the agonists from binding and eliciting their inhibitory effects, which are normally mediated by an influx of chloride ions leading to hyperpolarization of the neuronal membrane.

Quantitative Analysis of Antagonistic Potency

The potency of this compound as an antagonist has been quantified in several studies, primarily through the determination of its pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold shift to the right in an agonist's concentration-response curve.

Receptor TargetAgonistPreparationpA2 ValueReference
GABAA ReceptorMuscimolRat Cuneate Nucleus8.31[1]
Glycine ReceptorGlycineRat Optic Nerve7.67[1]

In-depth Look at Receptor Interactions

GABAA Receptor Antagonism

This compound's interaction with the GABAA receptor complex has been further elucidated through radioligand binding assays. Studies using [35S]t-butylbicyclophosphorothionate ([35S]TBPS), a ligand that binds within the chloride ion channel of the GABAA receptor, have shown that this compound's inhibition of [35S]TBPS binding by GABA is consistent with competitive antagonism at the GABAA receptor itself[2]. Interestingly, while sharing structural similarities with neurosteroids that modulate GABAA receptor activity at a separate site, this compound does not appear to act competitively at this putative steroid binding site[2]. This suggests a direct interaction with the GABA binding site. Further evidence for its antagonist properties at the GABAA receptor comes from the observation that this compound blocks the inhibition of [35S]TBPS binding by other neurosteroids[2].

Glycine Receptor Antagonism

The antagonistic action of this compound at the glycine receptor is described as "strychnine-like," indicating a potent and direct blockade of the receptor[3]. Studies on the isolated rat optic nerve have demonstrated its ability to competitively antagonize glycine-induced responses[1]. This action is significant as glycine receptors are crucial for inhibitory neurotransmission, particularly in the spinal cord and brainstem.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.

Electrophysiological Recording of Antagonism

Objective: To determine the antagonistic potency (pA2) of this compound at GABAA and glycine receptors.

Preparation:

  • GABAA Receptor: Isolated cuneate nucleus from rats[1].

  • Glycine Receptor: Isolated optic nerve from rats[1].

Methodology:

  • The isolated tissue is placed in a perfusion chamber and continuously superfused with a physiological saline solution.

  • Extracellular recordings of neuronal activity are made using glass microelectrodes.

  • Concentration-response curves are generated for the agonists (muscimol for GABAA, glycine for glycine receptors) by measuring the inhibition of neuronal firing at various agonist concentrations.

  • The protocol is repeated in the presence of fixed concentrations of this compound.

  • The parallel rightward shift in the agonist concentration-response curve is used to calculate the pA2 value using the Schild equation.

[35S]TBPS Binding Assay

Objective: To investigate the interaction of this compound with the GABAA receptor complex.

Preparation:

  • Synaptosomal membranes prepared from the cerebral cortex of rats[2].

Methodology:

  • Aliquots of the membrane preparation are incubated with [35S]TBPS in a buffered solution.

  • To assess the effect of this compound on GABA-mediated inhibition of [35S]TBPS binding, incubations are carried out with varying concentrations of GABA in the presence and absence of different concentrations of this compound.

  • Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that binds to the same site.

  • The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data is analyzed to determine the nature of the interaction between this compound and the GABAA receptor complex.

Visualizing the Mechanism and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

GABAA_Antagonism cluster_receptor GABAA Receptor cluster_channel Chloride Channel GABA GABA Receptor GABA Site GABA->Receptor Binds This compound This compound This compound->Receptor Binds & Blocks Channel_Closed Channel Closed Receptor->Channel_Closed Remains Closed Channel_Open Channel Open Receptor->Channel_Open Activates No_Effect No Hyperpolarization Channel_Closed->No_Effect Hyperpolarization Hyperpolarization (Inhibition) Channel_Open->Hyperpolarization Cl- Influx

Caption: Competitive antagonism of this compound at the GABAA receptor.

Glycine_Antagonism cluster_receptor Glycine Receptor cluster_channel Chloride Channel Glycine Glycine Receptor Glycine Site Glycine->Receptor Binds This compound This compound This compound->Receptor Binds & Blocks Channel_Closed Channel Closed Receptor->Channel_Closed Remains Closed Channel_Open Channel Open Receptor->Channel_Open Activates No_Effect No Hyperpolarization Channel_Closed->No_Effect Hyperpolarization Hyperpolarization (Inhibition) Channel_Open->Hyperpolarization Cl- Influx

Caption: Competitive antagonism of this compound at the glycine receptor.

Experimental_Workflow cluster_electro Electrophysiology cluster_binding Binding Assay prep_electro Tissue Preparation (e.g., Rat Optic Nerve) record Baseline Neuronal Activity Recording prep_electro->record agonist_app Agonist Application (Concentration-Response) record->agonist_app antagonist_app Co-application with this compound agonist_app->antagonist_app analysis_electro Schild Analysis (pA2) antagonist_app->analysis_electro prep_binding Membrane Preparation (e.g., Rat Cerebral Cortex) incubation Incubation with [35S]TBPS, GABA, and this compound prep_binding->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis_binding Data Analysis counting->analysis_binding

Caption: Workflow for characterizing this compound's antagonist activity.

Conclusion

This compound is a well-characterized dual antagonist of GABAA and glycine receptors. Its competitive mechanism of action at these two key inhibitory receptors makes it a powerful pharmacological tool for dissecting the roles of GABAergic and glycinergic neurotransmission in various physiological and pathological processes. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies. The provided visualizations offer a clear conceptual framework for understanding its molecular interactions and the experimental approaches used for its characterization.

References

Chemical Structure and Properties of RU5135

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Pharmacological Properties of RU5135

This guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to the amidine steroid this compound, a potent antagonist of inhibitory neurotransmitter receptors.

This compound is a synthetic steroid derivative characterized by an amidine functional group. Its chemical properties are summarized below.

PropertyValue
IUPAC Name (3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one
CAS Number 78774-26-2
Chemical Formula C₁₈H₂₈N₂O₂
Molecular Weight 304.43 g/mol
SMILES O=C1[C@@]2([H])--INVALID-LINK--CC[C@@]32C">C@([H])[C@]4([H])CC(N)=N[C@@]4(C)C1
Description A novel convulsant amidine steroid.[1]

Biological Activity and Mechanism of Action

This compound is a potent antagonist of the major inhibitory neurotransmitter receptors in the central nervous system: the γ-aminobutyric acid (GABA) receptor and the glycine receptor. It exerts its convulsant effects by blocking the inhibitory actions of these neurotransmitters.

Antagonism of GABA Receptors

This compound acts as a competitive antagonist at GABAA receptors. It has been shown to antagonize the effects of the GABAA agonist muscimol in a competitive manner.[2][3] This indicates that this compound binds to the same site as GABA on the receptor complex, thereby preventing the channel from opening in the presence of the agonist.

Antagonism of Glycine Receptors

This compound is also a potent antagonist of glycine receptors, exhibiting a strychnine-like effect.[2][3] It competitively inhibits the action of glycine, another key inhibitory neurotransmitter, particularly in the brainstem and spinal cord.

The dual antagonism of both GABA and glycine receptors contributes to the powerful excitatory and convulsant properties of this compound.

Quantitative Data

The antagonistic potency of this compound has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Receptor TargetAgonist UsedPreparationpA2 ValueReference
GABAA ReceptorMuscimolRat Cuneate Nucleus Slice8.31[2][3]
Glycine ReceptorGlycineIsolated Rat Optic Nerve7.67[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Electrophysiological Analysis of this compound Antagonism

This protocol describes the method for determining the antagonistic effects of this compound on GABA and glycine receptors using extracellular recording from isolated rat nervous tissue.[2][3]

1. Tissue Preparation:

  • Male Sprague-Dawley rats (150-200g) are decapitated and the brain is rapidly removed and placed in chilled, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11).

  • For GABAA receptor studies, slices of the cuneate nucleus (400 µm thick) are prepared.

  • For glycine receptor studies, the optic nerves are isolated.

2. Electrophysiological Recording:

  • The tissue preparation is placed in a superfusion chamber and continuously perfused with oxygenated Krebs-Henseleit solution at 32°C.

  • Extracellular potentials are recorded using glass microelectrodes filled with 2 M NaCl.

  • A stable baseline response to the application of the agonist (muscimol for cuneate nucleus, glycine for optic nerve) is established.

3. Antagonist Application and Data Analysis:

  • This compound is added to the superfusion solution at various concentrations.

  • Dose-response curves for the agonist are constructed in the absence and presence of different concentrations of this compound.

  • The pA2 value is determined from a Schild plot, which is a linear regression of log(dose ratio - 1) against log(antagonist concentration). A slope of 1 indicates competitive antagonism.

GABAA Receptor Binding Assay

This protocol describes a representative method for a radioligand binding assay to determine the affinity of this compound for the GABAA receptor, based on standard procedures from the era of its initial characterization.

1. Membrane Preparation:

  • Whole rat brains are homogenized in ice-cold 0.32 M sucrose.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris.

  • The supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the crude synaptic membranes.

  • The pellet is washed multiple times by resuspension in buffer and centrifugation to remove endogenous GABA.

2. Binding Assay:

  • The washed membranes are incubated with a radiolabeled GABAA receptor agonist, such as [³H]muscimol, in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • The incubation is carried out in the presence of varying concentrations of this compound.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

3. Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The equilibrium dissociation constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound as a competitive antagonist at GABAA and glycine receptors.

RU5135_Mechanism cluster_GABA GABAA Receptor Signaling cluster_Glycine Glycine Receptor Signaling GABA GABA GABA_R GABAA Receptor GABA->GABA_R Binds to Cl_channel_GABA Chloride Channel (Open) GABA_R->Cl_channel_GABA Activates Hyperpolarization_GABA Neuronal Hyperpolarization (Inhibition) Cl_channel_GABA->Hyperpolarization_GABA Leads to Glycine Glycine Glycine_R Glycine Receptor Glycine->Glycine_R Binds to Cl_channel_Glycine Chloride Channel (Open) Glycine_R->Cl_channel_Glycine Activates Hyperpolarization_Glycine Neuronal Hyperpolarization (Inhibition) Cl_channel_Glycine->Hyperpolarization_Glycine Leads to This compound This compound This compound->GABA_R Blocks This compound->Glycine_R Blocks

References

RU5135: A Technical Guide to its Antagonism of the Glycine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroidal derivative recognized for its potent antagonistic activity at the glycine receptor (GlyR), a key mediator of inhibitory neurotransmission in the central nervous system.[1] Functioning as a competitive antagonist, this compound exhibits strychnine-like effects, making it a valuable tool for the study of glycinergic signaling.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. While this compound is a potent glycine receptor antagonist, it is important to note that it also exhibits activity at GABA receptors, indicating a degree of non-selectivity.[2][3]

Chemical Properties

PropertyValue
Chemical Name (3α,5β)-3-Hydroxy-16-imino-17-aza-androstan-11-one
Chemical Formula C18H28N2O2
Molecular Weight 304.43 g/mol
Chemical Structure

Mechanism of Action

This compound functions as a competitive antagonist at the glycine binding site on the glycine receptor.[4] Glycine receptors are ligand-gated ion channels that, upon activation by glycine, open to allow the influx of chloride ions into the neuron. This chloride influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect. By binding to the same site as glycine, this compound prevents the binding of the agonist and the subsequent opening of the ion channel, thereby blocking inhibitory neurotransmission. This action is similar to that of the well-known glycine receptor antagonist, strychnine.[2]

Quantitative Data

The potency of this compound as a glycine receptor antagonist has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

AntagonistReceptor TargetPreparationpA2 ValueReference
This compound Glycine ReceptorIsolated rat optic nerve7.67[4]
This compound GABA Receptor (Muscimol)Isolated rat cuneate nucleus8.31[4]

Experimental Protocols

Cell Culture and Transfection for Glycine Receptor Expression

This protocol describes the general procedure for culturing Human Embryonic Kidney 293 (HEK293) cells and transiently transfecting them to express specific glycine receptor subunits for subsequent electrophysiological or binding assays.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Plasmid DNA encoding the desired glycine receptor α subunit (e.g., α1, α2, or α3)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Culture plates/flasks

Procedure:

  • Cell Culture: Maintain HEK293 cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2. Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • Seeding for Transfection: The day before transfection, seed the HEK293 cells into the desired culture plates (e.g., 6-well plates or 35 mm dishes) at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection:

    • For each well to be transfected, dilute the plasmid DNA into a serum-free medium.

    • In a separate tube, dilute the transfection reagent into a serum-free medium.

    • Combine the diluted DNA and diluted transfection reagent and incubate at room temperature for 20-30 minutes to allow for complex formation.

    • Add the DNA-transfection reagent complex dropwise to the cells.

  • Post-Transfection: Incubate the cells for 24-48 hours to allow for receptor expression before proceeding with the desired assay.

Electrophysiological Recording of Glycine Receptor Currents

This protocol outlines the whole-cell patch-clamp technique to measure glycine-evoked currents in HEK293 cells expressing recombinant glycine receptors and to assess the antagonistic effect of this compound.

Materials:

  • Transfected HEK293 cells expressing glycine receptors

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH)

  • Glycine stock solution

  • This compound stock solution

Procedure:

  • Preparation: Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a single, healthy-looking transfected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply glycine at a concentration that elicits a submaximal current (e.g., the EC20) using a rapid solution exchange system.

    • After establishing a stable baseline glycine response, co-apply this compound at various concentrations with the same concentration of glycine.

    • Record the inhibition of the glycine-evoked current by this compound.

  • Data Analysis: Measure the peak amplitude of the glycine-evoked currents in the absence and presence of this compound. Plot the percentage of inhibition as a function of the this compound concentration to determine the IC50 value.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the glycine receptor using a radiolabeled antagonist like [3H]strychnine.

Materials:

  • Membrane preparations from cells or tissues expressing glycine receptors

  • [3H]strychnine (radioligand)

  • Unlabeled glycine (for non-specific binding determination)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of [3H]strychnine (typically at or below its Kd value), and varying concentrations of this compound.

  • Total and Non-specific Binding:

    • For total binding, add only the membrane preparation and [3H]strychnine.

    • For non-specific binding, add the membrane preparation, [3H]strychnine, and a high concentration of unlabeled glycine (e.g., 1 mM).

  • Incubation: Incubate the tubes at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Glycine Receptor Signaling Pathway

Glycine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (GlyR) (Ligand-gated Cl- channel) Glycine->GlyR Binds and Activates This compound This compound This compound->GlyR Competitively Binds and Blocks Cl_ion Cl- influx GlyR->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Canonical inhibitory signaling pathway of the glycine receptor and the antagonistic action of this compound.

Experimental Workflow for Characterizing a Glycine Receptor Antagonist

Experimental_Workflow start Start: Novel Compound (e.g., this compound) cell_culture HEK293 Cell Culture start->cell_culture transfection Transfection with GlyR Subunit cDNA cell_culture->transfection binding_assay Radioligand Binding Assay ([3H]strychnine) transfection->binding_assay electrophysiology Whole-Cell Patch-Clamp Electrophysiology transfection->electrophysiology determine_ki Determine Ki value binding_assay->determine_ki determine_ic50 Determine IC50 and Mode of Antagonism electrophysiology->determine_ic50 data_analysis Data Analysis and Characterization determine_ki->data_analysis determine_ic50->data_analysis end End: Characterized Antagonist data_analysis->end

Caption: A typical experimental workflow for the in vitro characterization of a glycine receptor antagonist.

References

RU5135: A Technical Guide to its GABAA Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GABAA receptor activity of the steroid derivative, RU5135. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information on its pharmacological profile, experimental protocols for its study, and a visualization of its mechanism of action.

Core Activity: Competitive Antagonism at the GABAA Receptor

This compound is characterized as a competitive antagonist at the GABAA receptor[1]. This mechanism involves the direct competition of this compound with the endogenous neurotransmitter gamma-aminobutyric acid (GABA) for the same binding site on the receptor complex. Unlike GABA, the binding of this compound does not induce a conformational change that opens the chloride ion channel. Consequently, it blocks the inhibitory effect of GABA, leading to a reduction in neuronal inhibition[1]. This action is in contrast to non-competitive antagonists, which bind to a different site on the receptor to prevent its proper function[2]. This compound has been compared to other well-known GABAA antagonists such as bicuculline and gabazine (SR 95531)[2].

Beyond its primary activity at the GABAA receptor, this compound has also been noted to possess potent strychnine-like glycine antagonist effects, although its impact on GABA-induced inhibition of neuronal firing is more pronounced.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity at the GABAA receptor.

ParameterValueRadioligandPreparationReference
IC507 nM[3H]SR 95531Not specified[3]
Imax82%[3H]SR 95531Not specified[3]

Note: The Imax value of 82% indicates that this compound incompletely displaced the radioligand at the concentrations tested, suggesting a complex binding interaction.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the GABAA receptor activity of this compound are provided below. These protocols are based on established methodologies in the field.

[35S]t-Butylbicyclophosphorothionate ([35S]TBPS) Binding Assay

This assay is utilized to evaluate the interaction of compounds with the convulsant binding site within the GABAA receptor chloride ionophore.

1. Membrane Preparation:

  • Dissect the desired brain region (e.g., cerebral cortex) from rats on ice.
  • Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove large debris.
  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
  • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.
  • Resuspend the final pellet in a suitable buffer (e.g., 50 mM Tris-citrate, 0.2 M NaBr, pH 7.4) for the binding assay.
  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Binding Reaction:

  • In a 96-well plate, add the following in a final volume of 250 µL:
  • 150 µL of the membrane preparation (50-120 µg of protein).
  • 50 µL of varying concentrations of this compound or vehicle control.
  • 50 µL of [35S]TBPS (e.g., 8 nM final concentration).
  • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled ligand that binds to the same site (e.g., 5 µM TBPS or 10 µM picrotoxin).
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
  • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
  • Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.
  • Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.
  • Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine parameters such as IC50.

[3H]SR 95531 Displacement Assay

This competitive binding assay is used to determine the affinity of a test compound for the GABA binding site on the GABAA receptor.

1. Membrane Preparation:

  • Follow the same procedure as described for the [35S]TBPS Binding Assay to obtain a crude membrane fraction from the desired brain region.

2. Binding Reaction:

  • In a 96-well plate, add the following in a final volume of 250 µL:
  • 150 µL of the membrane preparation (50-120 µg of protein).
  • 50 µL of varying concentrations of this compound.
  • 50 µL of a fixed concentration of [3H]SR 95531 (e.g., at a concentration close to its Kd).
  • Define non-specific binding in a parallel set of wells using a high concentration of an unlabeled GABAA antagonist (e.g., 100 µM gabazine).
  • Incubate the plate at a suitable temperature (e.g., 4°C) for an appropriate duration (e.g., 30 minutes) to allow for binding to reach equilibrium.

3. Filtration and Counting:

  • Follow the same filtration and counting procedure as described for the [35S]TBPS Binding Assay.

4. Data Analysis:

  • Calculate the specific binding of [3H]SR 95531 at each concentration of this compound.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Fit the resulting dose-response curve using a sigmoidal model to determine the IC50 value of this compound.
  • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of GABAA Receptor and Competitive Antagonism by this compound

Caption: Competitive antagonism of the GABAA receptor by this compound.

Experimental Workflow: [35S]TBPS Binding Assay

TBPS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (e.g., Rat Cerebral Cortex) Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Reagents Prepare Reagents: - [35S]TBPS - this compound dilutions - Non-specific ligand Reagents->Incubation Filtration Rapid Vacuum Filtration to Separate Bound and Free Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting of Filters Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Generate Dose-Response Curve - Determine IC50 Counting->Data_Analysis

Caption: Workflow for the [35S]TBPS radioligand binding assay.

Experimental Workflow: [3H]SR 95531 Displacement Assay

SR95531_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (e.g., Rat Brain Homogenate) Incubation Incubate Membranes with [3H]SR 95531 and this compound Membrane_Prep->Incubation Reagents Prepare Reagents: - [3H]SR 95531 - this compound dilutions - Non-specific ligand (Gabazine) Reagents->Incubation Filtration Rapid Vacuum Filtration to Separate Bound and Free Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting of Filters Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Generate Displacement Curve - Determine IC50 and Ki Counting->Data_Analysis

Caption: Workflow for the [3H]SR 95531 competitive displacement assay.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole (Q1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the marine natural product 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole, commonly referred to in scientific literature as Q1. The initial query for "RU5135" did not yield specific results for a chemical compound, suggesting it may be an internal or alternative designation. The research detailed herein focuses on the well-documented compound Q1.

Discovery and Identification

The compound Q1 was first identified as a novel organochlorine contaminant in environmental samples. A 2000 study by Vetter et al. reported the presence of an unknown compound with the molecular formula C₉H₃Cl₇N₂ in seal blubber from the Namibian coast and the Antarctic.[1] This compound, designated Q1, was found at concentrations comparable to or even exceeding those of well-known pollutants like DDT and PCBs.[1] Subsequent research confirmed its bioaccumulative nature, with detections in marine mammals, birds, fish, and even human milk.[1][2]

The definitive structure of Q1 as 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole was elucidated in 2002 by Wu et al.[3] This was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and its structure was confirmed by chemical synthesis.[3]

Physicochemical Properties

Q1 is a lipophilic compound, which contributes to its bioaccumulation in the fatty tissues of organisms. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular FormulaC₉H₃Cl₇N₂[1]
Molecular Weight387.3 g/mol PubChem
Calculated log KₒwIn the range of other lipophilic organohalogens[2]
Water SolubilityNot explicitly quantified, but expected to be low-
AppearanceNot specified in literature-

Synthesis of Q1

The synthesis of Q1 has been reported in the literature, providing a means to obtain the pure compound for analytical and biological studies. An improved two-step synthesis was described by Fu and Gribble in 2008.

Experimental Protocol: Two-Step Synthesis of Q1

Step 1: Synthesis of 1'-methyl-1,2'-bipyrrole

  • Reagents: 1-methyl-2-nitropyrrole, granulated tin, acetic acid, methanol, dichloroethane, succinaldehyde.

  • Procedure:

    • A mixture of 1-methyl-2-nitropyrrole and granulated tin is prepared.

    • Acetic acid, methanol, and dichloroethane are added to the mixture.

    • Succinaldehyde is then added to the reaction.

    • The reaction proceeds to form the crude 1'-methyl-1,2'-bipyrrole intermediate. This intermediate is used in the next step without further purification.

Step 2: Perchlorination to yield 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole (Q1)

  • Reagents: Crude 1'-methyl-1,2'-bipyrrole, N-chlorosuccinimide (NCS), dry tetrahydrofuran (THF).

  • Procedure:

    • The crude 1'-methyl-1,2'-bipyrrole is dissolved in dry THF and cooled to -78 °C under a nitrogen atmosphere.

    • N-chlorosuccinimide is added portion-wise to the cooled solution.

    • The reaction mixture is stirred and allowed to warm to 0 °C.

    • An additional amount of N-chlorosuccinimide is added at -78 °C.

    • The final product, Q1, is obtained after appropriate workup and purification.

Biological Activity and Signaling Pathway

The biological activity of Q1 has been investigated, with a particular focus on its interaction with the aryl hydrocarbon receptor (AHR). The AHR is a ligand-activated transcription factor that mediates the toxic effects of a variety of environmental contaminants.

Interaction with the Aryl Hydrocarbon Receptor (AHR)

Studies have shown that Q1 is a ligand for the AHR. However, its potency as an AHR agonist is significantly lower than that of prototypical AHR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

Biological Activity ParameterResultSource
EROD Induction PotencyAt least 10⁻⁷ times lower than TCDD-
Inhibition of [³H]TCDD binding to human AHR18% inhibition at 20 µM Q1-
Cell-growth inhibitory/cytocidal activity (IC₅₀)>50 µM in human tumor cells-
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Upon binding to a ligand such as Q1, the AHR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-XAP2 Complex Activated_AHR Activated AHR Complex AHR_complex->Activated_AHR Conformational Change Ligand Q1 (Ligand) Ligand->AHR_complex Binding ARNT ARNT AHR_ARNT AHR-ARNT Heterodimer Activated_AHR->AHR_ARNT Dimerization ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Activation

AHR Signaling Pathway Activation by Q1

Experimental Workflows

The study of Q1 involves a multi-step workflow, from its extraction from environmental samples to its biological characterization.

Experimental_Workflow Sample_Collection Environmental Sample Collection (e.g., Marine Biota) Extraction Extraction of Organochlorines Sample_Collection->Extraction Cleanup Chromatographic Cleanup (e.g., HPLC) Extraction->Cleanup Identification Structural Elucidation (GC-MS, NMR) Cleanup->Identification Biological_Assay Biological Activity Assessment (e.g., AHR Binding Assay, EROD Assay) Cleanup->Biological_Assay Sample Extract Synthesis Chemical Synthesis of Q1 Identification->Synthesis Confirmation Synthesis->Biological_Assay Pure Compound

Experimental Workflow for Q1 Analysis

Conclusion

2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole (Q1) is a naturally occurring, bioaccumulative organochlorine compound first identified in marine environments. Its structure has been confirmed, and a synthetic route has been established. While it is a ligand for the aryl hydrocarbon receptor, its biological potency is significantly lower than that of other well-known AHR agonists. Further research is warranted to fully understand its environmental fate, toxicological profile, and potential ecological impact.

References

Pharmacological Profile of RU5135: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU5135, a steroid derivative, is a potent convulsant agent that exerts its pharmacological effects through the potent and competitive antagonism of major inhibitory neurotransmitter receptors in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, binding affinities, and the putative signaling pathways affected by its activity. The information presented herein is intended to support further research and drug development efforts related to GABAergic and glycinergic neurotransmission.

Introduction

This compound is a synthetic amidine steroid that has been characterized as a powerful convulsant. Its primary mechanism of action is the blockade of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA) and glycine. By acting as a competitive antagonist at GABAA receptors and a potent, strychnine-like antagonist at glycine receptors, this compound disrupts the delicate balance between neuronal excitation and inhibition, leading to hyperexcitability and seizure activity. This document synthesizes the available pharmacological data on this compound, providing a detailed examination of its receptor interactions and the downstream consequences of its antagonist activity.

Mechanism of Action

This compound functions as a dual antagonist, targeting both GABAA and glycine receptors, which are the primary mediators of fast inhibitory neurotransmission in the brain and spinal cord, respectively.

  • GABAA Receptor Antagonism: this compound acts as a competitive antagonist at the GABAA receptor, competing with the endogenous ligand GABA for the binding site.[1] This action prevents the GABA-induced opening of the chloride ion channel, thereby inhibiting the hyperpolarizing influx of chloride ions that normally leads to neuronal inhibition. The antagonism at the GABAA receptor by this compound is similar to that of the classic competitive antagonist bicuculline, although it acts at a site separate from the picrotoxin binding site.[2]

  • Glycine Receptor Antagonism: this compound is a potent antagonist of the glycine receptor, exhibiting a strychnine-like mechanism of action.[3] It competitively blocks the binding of glycine, preventing the opening of the associated chloride channel and thus inhibiting glycinergic neurotransmission, which is crucial for motor and sensory functions in the spinal cord and brainstem.[2][3]

Quantitative Pharmacological Data

The potency of this compound as an antagonist at GABAA and glycine receptors has been quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Receptor TargetAgonistPreparationpA2 ValueReference
GABAA ReceptorMuscimolRat Cuneate Nucleus8.31[2]
Glycine ReceptorGlycineRat Optic Nerve7.67[2]

Experimental Protocols

The pharmacological characterization of this compound has been achieved through a combination of radioligand binding assays and electrophysiological studies. The following are detailed methodologies representative of the key experiments cited.

Radioligand Binding Assays

This assay is designed to determine the affinity of this compound for the GABAA receptor by measuring its ability to displace the binding of a radiolabeled agonist, [³H]muscimol.

Protocol:

  • Membrane Preparation: Rat cerebral cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed multiple times to remove endogenous GABA and other interfering substances. The final pellet is resuspended in the assay buffer to a specific protein concentration.

  • Binding Incubation: The membrane preparation is incubated with a fixed concentration of [³H]muscimol (e.g., 2-4 nM) and varying concentrations of this compound.

  • Determination of Non-specific Binding: A parallel set of tubes is prepared containing a high concentration of a known GABAA receptor ligand (e.g., 100 µM GABA or bicuculline) to determine non-specific binding.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of [³H]muscimol (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

This assay quantifies the affinity of this compound for the glycine receptor by measuring its ability to displace the radiolabeled antagonist, [³H]strychnine.

Protocol:

  • Membrane Preparation: Spinal cord or brainstem tissue is homogenized and subjected to subcellular fractionation to obtain a synaptic membrane preparation.

  • Binding Incubation: The synaptic membranes are incubated with a fixed concentration of [³H]strychnine (e.g., 1-5 nM) in the presence of varying concentrations of this compound.

  • Determination of Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of unlabeled glycine or strychnine (e.g., 1 mM).

  • Separation and Quantification: Similar to the GABAA receptor assay, bound and free radioligand are separated by rapid filtration, and the radioactivity is quantified.

  • Data Analysis: The IC50 and Ki values for this compound at the glycine receptor are calculated as described above.

Electrophysiological Studies

Electrophysiological recordings from isolated neuronal preparations are used to functionally characterize the antagonist properties of this compound.

Protocol:

  • Tissue Preparation: Isolated preparations of rat optic nerve and cuneate nucleus are used to study glycine and GABAA receptor antagonism, respectively.[2]

  • Recording Setup: The preparations are placed in a recording chamber and superfused with physiological saline. Extracellular or intracellular recordings are made from neuronal populations or single neurons.

  • Agonist Application: Concentration-response curves are generated for the respective agonists (glycine for optic nerve, muscimol for cuneate nucleus) by applying increasing concentrations and measuring the resulting electrophysiological response (e.g., change in firing rate, membrane potential, or current).

  • Antagonist Application: The tissue is then incubated with a fixed concentration of this compound, and the agonist concentration-response curve is re-determined.

  • Data Analysis: The dose-ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated. A Schild plot is constructed by plotting the log of (dose-ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot provides the pA2 value.

Signaling Pathways

The antagonism of GABAA and glycine receptors by this compound initiates a cascade of downstream signaling events, primarily driven by the disinhibition of neuronal circuits. While direct studies on the specific signaling pathways modulated by this compound are limited, the known consequences of GABAA and glycine receptor blockade provide a strong basis for inferring its effects. The convulsant nature of this compound is a direct result of this widespread neuronal disinhibition.

GABAA Receptor Antagonism Signaling

Blockade of GABAA receptors by this compound removes the primary source of fast synaptic inhibition in the brain. This leads to increased neuronal excitability and a higher propensity for synchronized firing, which can manifest as seizures. The downstream signaling consequences are complex and can involve:

  • Increased Intracellular Calcium: Enhanced neuronal firing leads to the opening of voltage-gated calcium channels, resulting in an influx of Ca²⁺. This can activate a variety of calcium-dependent signaling pathways.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Increased neuronal activity and calcium influx can lead to the activation of the MAPK/ERK pathway, which is involved in regulating gene expression related to synaptic plasticity and cell survival.

  • Phosphorylation of CREB: The cAMP response element-binding protein (CREB) is a transcription factor that is activated by phosphorylation in response to increased neuronal activity and calcium influx. Phosphorylated CREB (pCREB) regulates the expression of genes involved in long-term changes in synaptic function.

GABAA_Antagonism_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GABAAR GABA-A Receptor (Chloride Channel) This compound->GABAAR Antagonizes GABA GABA GABA->GABAAR Binds Disinhibition Neuronal Disinhibition GABAAR->Disinhibition Inhibition Blocked IncreasedFiring Increased Neuronal Firing Disinhibition->IncreasedFiring VGCC Voltage-Gated Ca2+ Channels IncreasedFiring->VGCC Opens Ca_Influx Increased Intracellular Ca2+ VGCC->Ca_Influx MAPK MAPK/ERK Pathway Activation Ca_Influx->MAPK CREB CREB Phosphorylation Ca_Influx->CREB GeneExpression Altered Gene Expression MAPK->GeneExpression CREB->GeneExpression

Caption: Signaling pathway of GABAA receptor antagonism by this compound. (Within 100 characters)
Glycine Receptor Antagonism Signaling

Antagonism of glycine receptors by this compound primarily affects inhibitory neurotransmission in the spinal cord and brainstem. This leads to motor neuron hyperexcitability, resulting in muscle spasms and convulsions. The signaling cascade is similar to that of GABAA receptor antagonism, with disinhibition leading to increased neuronal firing and subsequent activation of calcium-dependent pathways.

Glycine_Antagonism_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RU5135_gly This compound GlyR Glycine Receptor (Chloride Channel) RU5135_gly->GlyR Antagonizes Glycine Glycine Glycine->GlyR Binds Disinhibition_gly Motor Neuron Disinhibition GlyR->Disinhibition_gly Inhibition Blocked Hyperexcitability Hyperexcitability Disinhibition_gly->Hyperexcitability Convulsions Muscle Spasms & Convulsions Hyperexcitability->Convulsions

Caption: Signaling pathway of glycine receptor antagonism by this compound. (Within 100 characters)
Experimental Workflow for Characterizing this compound

The comprehensive pharmacological profiling of a compound like this compound follows a structured workflow, from initial binding studies to functional and in vivo characterization.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Characterization Binding_Assays Radioligand Binding Assays ([3H]muscimol & [3H]strychnine) Affinity_Potency Determine Affinity (Ki) & Potency (pA2) Binding_Assays->Affinity_Potency Electrophysiology Electrophysiology (Isolated Tissues) Schild_Analysis Schild Plot Analysis Electrophysiology->Schild_Analysis Schild_Analysis->Affinity_Potency Animal_Models Animal Models of Seizure Affinity_Potency->Animal_Models Behavioral_Assessment Behavioral Assessment (Convulsant Activity) Animal_Models->Behavioral_Assessment

Caption: Experimental workflow for the pharmacological profiling of this compound. (Within 100 characters)

Conclusion

This compound is a valuable pharmacological tool for studying the roles of GABAA and glycine receptors in neuronal excitability and the generation of seizures. Its potent and competitive antagonism at these key inhibitory receptors provides a robust method for inducing a state of hyperexcitability in neuronal circuits. The quantitative data and experimental protocols outlined in this guide offer a foundation for researchers to further investigate the nuanced effects of this compound and to explore the therapeutic potential of modulating GABAergic and glycinergic signaling in various neurological and psychiatric disorders. Future research should focus on elucidating the specific downstream signaling cascades activated by this compound-induced disinhibition to better understand the molecular mechanisms underlying its profound convulsant effects.

References

RU5135: A Technical Guide to its Classification as a Steroid Derivative and Potent Inhibitory Neurotransmitter Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the steroid derivative RU5135, focusing on its classification, mechanism of action, and the experimental methodologies used for its characterization. This compound is a potent convulsant that acts as a competitive antagonist at both γ-aminobutyric acid (GABA) and glycine receptors, the primary inhibitory neurotransmitter systems in the central nervous system. This document summarizes the available quantitative data on its antagonist potency, details the experimental protocols for its pharmacological evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows.

Classification and Chemical Properties

This compound is classified as a synthetic amidine steroid derivative.[1] Chemically, it is an androstane and an azasteroid.[2] Its systematic name is 3α-hydroxy-17-imino-5β-androstane-16-carbonitrile.

PropertyValueReference
Chemical Formula C18H28N2O2[1]
Molecular Weight 304.43 g/mol [1]
CAS Number 78774-26-2[1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[1]

Mechanism of Action: Antagonism of Inhibitory Neurotransmission

This compound exerts its convulsant effects by potently and competitively antagonizing the principal inhibitory neurotransmitter receptors in the central nervous system: the GABAA receptor and the glycine receptor.

GABAA Receptor Antagonism

This compound is a competitive antagonist at the GABAA receptor.[3] This has been demonstrated through its ability to competitively inhibit the binding of the GABAA agonist muscimol.[3] Further studies using [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding have confirmed that this compound acts as a competitive antagonist at the GABAA receptor. It shares a common site of action with the classic GABAA antagonist bicuculline, which is distinct from the picrotoxin binding site within the chloride ion channel.[3]

Glycine Receptor Antagonism

In addition to its effects on the GABAergic system, this compound is also a potent antagonist of the glycine receptor.[2] Electrophysiological studies have shown that it antagonizes glycine in a manner similar to the classical glycine receptor antagonist, strychnine, indicating a shared site of action.[2][3]

Quantitative Pharmacological Data

The antagonist potency of this compound has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Receptor TargetAgonistPreparationpA2 ValueReference
GABAA Receptor MuscimolIsolated Rat Cuneate Nucleus8.31[3]
Glycine Receptor GlycineIsolated Rat Optic Nerve7.67[3]

Signaling Pathways

The primary mechanism of action of this compound is the blockade of inhibitory signaling cascades mediated by GABAA and glycine receptors.

GABAA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release Action Potential GABAA_R GABAA Receptor GABA_release->GABAA_R GABA Cl_channel Cl- Channel GABAA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx This compound This compound This compound->GABAA_R Competitive Antagonist Glycine_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Gly_vesicle Glycine Vesicle Gly_release Gly_vesicle->Gly_release Action Potential GlyR Glycine Receptor Gly_release->GlyR Glycine Cl_channel_gly Cl- Channel GlyR->Cl_channel_gly Opens Hyperpolarization_gly Hyperpolarization (Inhibition) Cl_channel_gly->Hyperpolarization_gly Cl- Influx This compound This compound This compound->GlyR Competitive Antagonist Binding_Assay_Workflow Membrane_Prep 1. Prepare Brain Membranes (e.g., from rat cortex) Incubation 2. Incubate Membranes with: - [35S]TBPS (Radioligand) - Varying concentrations of this compound (Test Compound) - Buffer Membrane_Prep->Incubation Separation 3. Separate Bound and Free Ligand (e.g., via vacuum filtration) Incubation->Separation Quantification 4. Quantify Radioactivity (e.g., using a scintillation counter) Separation->Quantification Analysis 5. Data Analysis (e.g., calculate IC50 and Ki values) Quantification->Analysis Electrophysiology_Workflow Tissue_Prep 1. Isolate Tissue (e.g., rat cuneate nucleus or optic nerve) Recording_Setup 2. Mount Tissue in Recording Chamber - Perfuse with artificial cerebrospinal fluid (aCSF) - Position stimulating and recording electrodes Tissue_Prep->Recording_Setup Baseline 3. Record Baseline Responses - Apply agonist (e.g., muscimol or glycine) - Measure the resulting depolarization/hyperpolarization Recording_Setup->Baseline Antagonist_App 4. Apply this compound - Co-perfuse with varying concentrations of this compound and the agonist Baseline->Antagonist_App Data_Analysis 5. Analyze the Shift in Agonist Dose-Response - Construct Schild plot - Determine pA2 value Antagonist_App->Data_Analysis

References

An In-depth Technical Guide to the Neuroactive Steroid RU5135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic neuroactive steroid RU5135, chemically identified as 3α-hydroxy-16-imino-5β-17-azaandrostan-11-one, is a potent modulator of inhibitory neurotransmission in the central nervous system (CNS). This document provides a comprehensive technical overview of this compound, detailing its physicochemical properties, mechanism of action, and pharmacological effects. Primarily recognized as a competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, this compound also exhibits significant antagonist activity at the glycine receptor. These dual inhibitory actions contribute to its notable proconvulsant properties. This guide synthesizes available data on its binding affinities, summarizes key experimental methodologies for its characterization, and outlines its effects on neuronal signaling pathways.

Physicochemical Properties

While detailed experimental data on the physicochemical properties of this compound are not extensively published, its steroidal structure provides a basis for predicting its characteristics.

PropertyPredicted Value/Characteristic
Chemical Formula C₁₉H₃₀N₂O₂
Molecular Weight 318.45 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to be soluble in organic solvents like DMSO and ethanol, with limited aqueous solubility.
Chemical Structure A synthetic amidine steroid with a 3α-hydroxy-5β-reduced A ring.

Mechanism of Action

This compound exerts its primary pharmacological effects through the antagonism of two major inhibitory neurotransmitter receptors in the CNS: the GABA-A receptor and the glycine receptor.

GABA-A Receptor Antagonism

This compound acts as a competitive antagonist at the GABA-A receptor.[1] This means it binds to the same site as the endogenous ligand GABA but does not activate the receptor, thereby preventing GABA from exerting its inhibitory effects.[2] The antagonism at the GABA-A receptor leads to a reduction in chloride ion influx into neurons, resulting in decreased hyperpolarization and increased neuronal excitability.

Glycine Receptor Antagonism

In addition to its effects on the GABA-A receptor, this compound is a potent, strychnine-like antagonist of the glycine receptor.[3][4] Glycine receptors are predominantly found in the spinal cord and brainstem and, like GABA-A receptors, are ligand-gated chloride channels. By blocking glycine-mediated inhibition, this compound further contributes to a state of neuronal hyperexcitability.

Quantitative Pharmacological Data

Receptor TargetAgonistPreparationpA₂ ValueReference
GABA-A Receptor MuscimolRat Cuneate Nucleus8.31[5][6]
Glycine Receptor GlycineRat Optic Nerve7.67[5][6]

This compound has been observed to partially inhibit the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) with nanomolar potency, further indicating its high affinity for the GABA-A receptor complex.[1]

Pharmacological Effects

The dual antagonism of GABA-A and glycine receptors by this compound results in significant proconvulsant and convulsant effects.

EffectAnimal ModelObservations
Convulsant/Proconvulsant Activity Rodents (Rats, Mice)Systemic administration can induce epileptic spiking and seizures.[7] The epileptogenic effects may be more pronounced when the blood-brain barrier is compromised.

Signaling Pathways

The signaling pathways affected by this compound are directly linked to its antagonism of GABA-A and glycine receptors.

GABA_A_Antagonism GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds & Activates This compound This compound This compound->GABA_A_Receptor Competitively Binds & Blocks Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Excitation Neuronal Excitation GABA_A_Receptor->Neuronal_Excitation Inhibition Blocked Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Chloride_Channel->Neuronal_Inhibition Cl⁻ Influx

Caption: Antagonistic action of this compound at the GABA-A receptor.

Glycine_Antagonism Glycine Glycine Glycine_Receptor Glycine Receptor Glycine->Glycine_Receptor Binds & Activates This compound This compound This compound->Glycine_Receptor Competitively Binds & Blocks Chloride_Channel Chloride (Cl⁻) Channel Glycine_Receptor->Chloride_Channel Opens Neuronal_Excitation Neuronal Excitation Glycine_Receptor->Neuronal_Excitation Inhibition Blocked Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Chloride_Channel->Neuronal_Inhibition Cl⁻ Influx

Caption: Antagonistic action of this compound at the Glycine receptor.

Experimental Protocols

[³⁵S]TBPS Radioligand Binding Assay

This assay is used to assess the interaction of this compound with the GABA-A receptor complex.

TBPS_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification P1 Brain Tissue Homogenization (e.g., rat cerebral cortex) P2 Centrifugation & Washing to obtain synaptosomal membranes P1->P2 P3 Resuspend Membranes in assay buffer P2->P3 I1 Incubate Membranes with: - [³⁵S]TBPS (radioligand) - this compound (test compound) - +/- GABA (to assess competitive nature) P3->I1 S1 Rapid Filtration through glass fiber filters to separate bound and free radioligand I1->S1 S2 Washing of Filters to reduce non-specific binding S1->S2 S3 Scintillation Counting to quantify bound [³⁵S]TBPS S2->S3

Caption: Workflow for a [³⁵S]TBPS radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Whole brains or specific brain regions (e.g., cerebral cortex) from rodents are homogenized in a buffered sucrose solution. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomal membranes. The pellet is washed multiple times with buffer to remove endogenous GABA and other interfering substances and finally resuspended in the assay buffer.

  • Binding Assay: The prepared membranes are incubated with a fixed concentration of [³⁵S]TBPS and varying concentrations of this compound. To determine the nature of the interaction, parallel experiments are conducted in the presence of a fixed concentration of GABA. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that binds to the TBPS site, such as picrotoxin.

  • Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters, representing bound [³⁵S]TBPS, is then quantified using liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ or Kᵢ values of this compound.

Evaluation of Convulsant Activity (Maximal Electroshock Seizure - MES Test)

The MES test is a common preclinical model to assess the proconvulsant or anticonvulsant properties of a compound.

MES_Test_Workflow A1 Animal Acclimatization (e.g., mice or rats) A2 Administration of this compound (various doses, i.p. or i.v.) or Vehicle A1->A2 A3 Application of Corneal Electrical Stimulation (supra-threshold current) A2->A3 A4 Observation of Seizure Endpoint (e.g., tonic hindlimb extension) A3->A4 A5 Data Analysis (determination of ED₅₀ for proconvulsant effect) A4->A5

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

Detailed Methodology:

  • Animal Preparation: Male mice or rats are used. The animals are acclimatized to the laboratory conditions before the experiment.

  • Drug Administration: Animals are divided into groups and administered different doses of this compound or the vehicle control, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Seizure Induction: At a predetermined time after drug administration, a maximal electroshock is delivered through corneal electrodes. The electrical stimulus is of a fixed duration and current, sufficient to induce a tonic hindlimb extension seizure in control animals.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension. The abolition of this endpoint is considered protection. Conversely, a potentiation or induction of seizures at sub-threshold stimulation would indicate a proconvulsant effect.

  • Data Analysis: The percentage of animals exhibiting the seizure endpoint at each dose is recorded. The dose that produces the effect in 50% of the animals (ED₅₀) is calculated using probit analysis.

Synthesis

Conclusion

This compound is a valuable pharmacological tool for studying the roles of GABA-A and glycine receptors in neuronal excitability and seizure generation. Its potent antagonist activity at both of these critical inhibitory receptors makes it a powerful proconvulsant agent. The information provided in this technical guide offers a comprehensive resource for researchers and drug development professionals working with this and related neuroactive steroids. Further studies are warranted to fully elucidate its binding characteristics and to explore the therapeutic potential of modulating these inhibitory systems.

References

RU5135: A Technical Profile of its Convulsant Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

RU5135, a synthetic aminosteroid, is a potent convulsant agent that acts primarily through the antagonism of major inhibitory neurotransmitter receptors in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its mechanisms of action, quantitative in vitro data, and the experimental protocols used for its characterization. Contrary to compounds with anticonvulsant effects, which typically enhance neural inhibition, this compound blocks this inhibition, leading to hyperexcitability and seizure activity. Evidence to date does not support any anticonvulsant properties for this compound; it is exclusively characterized as a pro-convulsant. This document synthesizes available data to serve as a technical resource for researchers in neuroscience and drug development.

Mechanism of Action: Dual Antagonism of Inhibitory Receptors

The primary convulsant effects of this compound are mediated by its potent, competitive antagonism at two key ligand-gated ion channels responsible for inhibitory neurotransmission: the γ-aminobutyric acid type A (GABA-A) receptor and the glycine receptor (GlyR).

  • GABA-A Receptor Antagonism : The GABA-A receptor is a chloride ion channel that, upon binding of GABA, opens to allow chloride influx, hyperpolarizing the neuron and making it less likely to fire an action potential. This compound competitively binds to the GABA recognition site on the receptor complex, preventing GABA from binding and activating the channel.[1] This blockade of GABAergic inhibition is a hallmark of many convulsant compounds.

  • Glycine Receptor Antagonism : Particularly in the spinal cord and brainstem, the glycine receptor provides a similar inhibitory function. Glycine binding opens a chloride channel, reducing neuronal excitability. This compound also acts as a potent, strychnine-like antagonist at this receptor, further contributing to its convulsant profile by removing a critical source of inhibition in these regions.[1][2]

The dual antagonism of both major fast-acting inhibitory systems in the central nervous system results in widespread neuronal disinhibition, leading to uncontrolled firing and seizure activity.

RU5135_Mechanism GABA GABA GABA_R GABA-A Receptor (Chloride Channel) GABA->GABA_R Binds Cl_in_GABA Hyperpolarization (Inhibition) GABA_R->Cl_in_GABA Cl- Influx Glycine Glycine Gly_R Glycine Receptor (Chloride Channel) Glycine->Gly_R Binds Cl_in_Gly Hyperpolarization (Inhibition) Gly_R->Cl_in_Gly Cl- Influx This compound This compound This compound->GABA_R Blocks This compound->Gly_R Blocks

Caption: Mechanism of this compound as a dual antagonist.

Quantitative Data Summary

The potency of this compound has been quantified through various in vitro assays. The data highlights its high affinity for inhibitory neurotransmitter receptors. To date, a specific median effective dose (ED50) for the convulsant activity of this compound in animal models has not been reported in widely available literature.

Table 1: In Vitro Receptor Antagonist Potency of this compound
ParameterReceptor/Ligand SystemPreparationValueReference
pA2 GABA-A Receptor (vs. Muscimol)Isolated Rat Cuneate Nucleus8.31[1]
pA2 Glycine Receptor (vs. Glycine)Isolated Rat Optic Nerve7.67[1]
IC50 GABA-A Receptor (vs. [3H]SR 95531)Rat Brain Cortical Membranes7 nM
  • pA2 : The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

  • IC50 : The concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

The characterization of this compound and similar compounds relies on standardized in vitro and in vivo methodologies.

Radioligand Binding Assay for GABA-A Receptor

This protocol is used to determine the binding affinity (Ki or IC50) of a test compound like this compound for the GABA-A receptor. It measures the displacement of a radiolabeled ligand from the receptor by the test compound.

Objective: To quantify the affinity of this compound for the GABA-A receptor site.

Materials:

  • Tissue Preparation: Whole rat brain or specific regions (e.g., cerebral cortex).

  • Buffers: Homogenization buffer (e.g., 0.32 M sucrose), Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: [3H]Muscimol or [3H]SR 95531 (a GABA site antagonist).

  • Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 10 mM).

  • Test Compound: this compound at various concentrations.

  • Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Methodology:

  • Membrane Preparation: a. Homogenize rat brain tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. c. Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes. d. Wash the membrane pellet multiple times by resuspension in binding buffer and recentrifugation to remove endogenous GABA. e. Resuspend the final pellet in fresh binding buffer to a specific protein concentration.

  • Binding Assay: a. Set up assay tubes containing: i. Total Binding: Membrane preparation + Radioligand. ii. Non-specific Binding: Membrane preparation + Radioligand + excess unlabeled GABA. iii. Displacement: Membrane preparation + Radioligand + varying concentrations of this compound. b. Incubate tubes at a controlled temperature (e.g., 4°C) for a set time to reach equilibrium. c. Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand. d. Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of this compound. c. Use non-linear regression to determine the IC50 value.

In Vivo Assessment of Convulsant Activity

To determine the pro-convulsant effect of a compound in vivo, a chemoconvulsant seizure threshold model, such as the pentylenetetrazol (PTZ) infusion test, is often used. This protocol determines the dose of a convulsant agent required to elicit a seizure. A pro-convulsant compound like this compound would lower this threshold.

Objective: To determine if this compound lowers the seizure threshold and to quantify its convulsant potency (CD50 or ED50).

Materials:

  • Animals: Male mice (e.g., Swiss Webster) or rats.

  • Chemoconvulsant: Pentylenetetrazol (PTZ) solution (e.g., 0.5% in saline).

  • Test Compound: this compound dissolved in an appropriate vehicle.

  • Equipment: Infusion pump, intravenous (tail vein) catheters, observation chambers.

Methodology:

  • Animal Preparation: a. Acclimatize animals to the laboratory environment. b. On the day of the experiment, weigh each animal and administer the test compound (this compound) or vehicle via a specific route (e.g., intraperitoneal, intravenous) at a predetermined pretreatment time.

  • PTZ Infusion: a. Place the animal in an observation chamber. b. Insert a catheter into the lateral tail vein. c. Begin infusion of the PTZ solution at a constant rate (e.g., 0.3 ml/min).

  • Observation and Endpoint: a. Observe the animal continuously for the onset of a defined seizure endpoint. Common endpoints include: i. First myoclonic twitch. ii. Generalized clonic seizure (loss of righting reflex for >5 seconds). b. Immediately stop the infusion upon reaching the seizure endpoint.

  • Data Analysis: a. Calculate the threshold dose of PTZ (in mg/kg) required to induce the seizure for each animal. b. Compare the PTZ threshold dose in this compound-treated animals to the vehicle-treated control group. A statistically significant reduction in the PTZ dose indicates a pro-convulsant effect. c. To determine the convulsant ED50 of this compound itself, animals would be administered different doses of this compound and observed for the presence or absence of seizures over a set period.

Experimental_Workflow cluster_protocol Workflow: In Vivo Convulsant Activity Assessment start Start animal_prep Animal Preparation (Acclimatization, Weighing) start->animal_prep dosing Administer this compound or Vehicle (Varying Doses) animal_prep->dosing observation Place in Observation Chamber Monitor for Seizure Activity dosing->observation endpoint Record Seizure Incidence (Presence/Absence per Dose) observation->endpoint analysis Data Analysis (Probit or Logit Analysis) endpoint->analysis result Determine Convulsant ED50 analysis->result

Caption: Workflow for determining the convulsant ED50.

Conclusion: Convulsant vs. Anticonvulsant Properties

The available scientific evidence unequivocally classifies this compound as a potent convulsant agent. Its mechanism of action, centered on the competitive antagonism of the brain's primary inhibitory GABA-A and glycine receptors, is fundamentally pro-convulsant. This action is the direct opposite of that seen in anticonvulsant drugs, which typically work by enhancing GABAergic inhibition or reducing excitatory neurotransmission. There is no evidence in the reviewed literature to suggest that this compound possesses any anticonvulsant properties under any tested conditions. Therefore, for research and development purposes, this compound should be handled and regarded as a tool compound for inducing seizure activity and for studying the mechanisms of epilepsy and neural hyperexcitability.

References

Methodological & Application

Application Notes and Protocols for RU5135 In Vitro Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroid derivative that has been identified as a potent antagonist of key inhibitory neurotransmitter receptors in the central nervous system. Specifically, it acts as a competitive antagonist at the γ-aminobutyric acid type A (GABAᴀ) receptor and as a potent, strychnine-like antagonist at the glycine receptor.[1][2] This activity at two major inhibitory ion channels makes this compound a significant tool for studying neuronal excitability and synaptic inhibition. Its ability to induce epileptic spiking in vivo, particularly in the context of a compromised blood-brain barrier, underscores its potent effects on neuronal networks.

These application notes provide detailed protocols for the in vitro electrophysiological characterization of this compound using the whole-cell patch-clamp technique. The protocols are designed to enable researchers to investigate the antagonistic properties of this compound on both GABAᴀ and glycine receptors in a controlled in vitro environment.

Data Presentation

The following table summarizes the quantitative data available for the antagonistic activity of this compound at GABAᴀ and glycine receptors.

Receptor TargetAgonistPreparationMethodPotency (pA₂)Reference
GABAᴀ ReceptorMuscimolIsolated rat cuneate nucleusSchild Analysis8.31[3]
Glycine ReceptorGlycineIsolated rat optic nerveSchild Analysis7.67[3]

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve for an agonist.

A study on the human homomeric alpha1 glycine receptor expressed in HEK293 cells also established a rank order of potency for various antagonists, with this compound being the most potent.[4]

Signaling Pathways

The primary mechanism of action of this compound at the cellular level involves the direct blockade of ionotropic GABAᴀ and glycine receptors. These receptors are ligand-gated ion channels that, upon activation by their respective agonists (GABA and glycine), mediate the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. As a competitive antagonist, this compound binds to the same site as the endogenous agonist, preventing the opening of the channel and thereby reducing the inhibitory postsynaptic current.

RU5135_Signaling_Pathway cluster_GABA GABAergic Synapse cluster_Glycine Glycinergic Synapse GABA GABA GABA_R GABAᴀ Receptor (Ligand-gated Cl⁻ Channel) GABA->GABA_R Binds Cl_in_GABA Cl⁻ Influx GABA_R->Cl_in_GABA Opens RU5135_GABA This compound RU5135_GABA->GABA_R Blocks (Competitive) Hyperpolarization_GABA Hyperpolarization (Inhibition) Cl_in_GABA->Hyperpolarization_GABA Glycine Glycine Glycine_R Glycine Receptor (Ligand-gated Cl⁻ Channel) Glycine->Glycine_R Binds Cl_in_Glycine Cl⁻ Influx Glycine_R->Cl_in_Glycine Opens RU5135_Glycine This compound RU5135_Glycine->Glycine_R Blocks (Strychnine-like) Hyperpolarization_Glycine Hyperpolarization (Inhibition) Cl_in_Glycine->Hyperpolarization_Glycine

This compound Mechanism of Action at Inhibitory Synapses.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of GABAᴀ Receptor Antagonism by this compound

This protocol is designed to measure the inhibitory effect of this compound on GABAᴀ receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific GABAᴀ receptor subunits).

Materials:

  • Cell Culture: Primary neuronal culture (e.g., hippocampal or cortical neurons) or a stable cell line expressing GABAᴀ receptors.

  • External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂ / 5% CO₂.

  • Internal Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.

  • Agonist: GABA (γ-aminobutyric acid) stock solution (100 mM in water).

  • Antagonist: this compound stock solution (10 mM in DMSO, dilute to final concentrations in ACSF).

  • Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Preparation:

    • Prepare and equilibrate ACSF and internal solutions.

    • Prepare fresh dilutions of GABA and this compound in ACSF on the day of the experiment.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Clamp the cell at a holding potential of -60 mV.

    • Continuously perfuse the cell with ACSF.

  • GABA Application and Baseline Recording:

    • Apply a sub-maximal concentration of GABA (e.g., EC₂₀-EC₅₀, determined from a prior dose-response curve) for 2-5 seconds to elicit a stable inward Cl⁻ current.

    • Repeat the GABA application at regular intervals (e.g., every 60 seconds) until a stable baseline response is achieved.

  • This compound Application:

    • Pre-apply this compound at the desired concentration for at least 60 seconds before co-applying it with the same concentration of GABA.

    • Record the GABA-evoked current in the presence of this compound.

    • To test for competitive antagonism, apply increasing concentrations of this compound in the presence of a fixed concentration of GABA.

  • Washout:

    • Wash out this compound by perfusing with ACSF for several minutes and re-apply GABA to check for recovery of the response.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Construct a concentration-inhibition curve and determine the IC₅₀ value.

Experimental Workflow:

GABA_Workflow start Start prep Prepare Solutions (ACSF, Internal, GABA, this compound) start->prep patch Establish Whole-Cell Patch-Clamp prep->patch hold Voltage Clamp at -60 mV patch->hold baseline Apply GABA (EC₂₀-EC₅₀) Record Baseline Current hold->baseline pre_apply Pre-apply this compound baseline->pre_apply analyze Analyze Data (Inhibition %, IC₅₀) baseline->analyze co_apply Co-apply this compound and GABA Record Inhibited Current pre_apply->co_apply washout Washout this compound co_apply->washout co_apply->analyze recovery Apply GABA Check for Recovery washout->recovery recovery->analyze end End analyze->end

Workflow for GABAᴀ Receptor Antagonism Assay.
Protocol 2: Whole-Cell Voltage-Clamp Recording of Glycine Receptor Antagonism by this compound

This protocol is adapted to investigate the antagonistic effects of this compound on glycine receptor-mediated currents, particularly relevant for neurons in the spinal cord and brainstem where glycine is a major inhibitory neurotransmitter.

Materials:

  • Cell Culture: Primary spinal cord neurons or a cell line expressing glycine receptors (e.g., HEK293 expressing GlyR α1).

  • External Solution (ACSF): Same as for the GABAᴀ receptor protocol.

  • Internal Solution: Same as for the GABAᴀ receptor protocol.

  • Agonist: Glycine stock solution (100 mM in water).

  • Antagonist: this compound stock solution (10 mM in DMSO, dilute to final concentrations in ACSF).

  • Patch-clamp setup: Same as for the GABAᴀ receptor protocol.

Procedure:

  • Preparation:

    • Follow the same preparation steps as in Protocol 1, substituting glycine for GABA.

  • Recording:

    • Establish a whole-cell patch-clamp configuration and clamp the cell at -60 mV.

  • Glycine Application and Baseline Recording:

    • Apply a sub-maximal concentration of glycine (e.g., EC₂₀-EC₅₀) for 2-5 seconds to elicit a stable inward Cl⁻ current.

    • Establish a stable baseline response with repeated applications.

  • This compound Application:

    • Pre-apply this compound for at least 60 seconds before co-application with glycine.

    • Record the glycine-evoked current in the presence of this compound.

    • Use a range of this compound concentrations to determine the concentration-dependency of the block.

  • Washout:

    • Wash out this compound and check for the recovery of the glycine-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the glycine-evoked current before and after this compound application.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Logical Relationship of Competitive Antagonism:

Competitive_Antagonism cluster_0 Receptor State Receptor_Unbound Receptor (Unbound) Receptor_Agonist Receptor-Agonist Complex (Active) Receptor_Unbound->Receptor_Agonist Binds Receptor_Antagonist Receptor-Antagonist Complex (Inactive) Receptor_Unbound->Receptor_Antagonist Binds Receptor_Agonist->Receptor_Unbound Dissociates Receptor_Antagonist->Receptor_Unbound Dissociates Agonist Agonist (GABA or Glycine) Agonist->Receptor_Unbound Antagonist Antagonist (this compound) Antagonist->Receptor_Unbound

Competitive Binding of Agonist and this compound.

Conclusion

The provided protocols offer a robust framework for the in vitro electrophysiological characterization of this compound. By utilizing whole-cell patch-clamp techniques, researchers can quantitatively assess the antagonistic potency of this compound at both GABAᴀ and glycine receptors. The established pA₂ values confirm its significant antagonistic properties. These studies are crucial for understanding the molecular mechanisms underlying the physiological effects of this compound and for its potential use as a pharmacological tool in neuroscience research.

References

Application Notes and Protocols for the Use of RU5135 in Brain Slice Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroid derivative identified as a potent and selective antagonist of the glycine receptor.[1] Its mechanism of action is comparable to that of strychnine, competitively blocking the glycine binding site on the glycine receptor, thereby inhibiting glycine-gated chloride currents.[1] While direct protocols for the application of this compound in brain slice electrophysiology are not extensively documented in existing literature, its well-defined role as a glycine antagonist allows for the formulation of robust experimental designs. These application notes provide a detailed, albeit hypothetical, framework for utilizing this compound in brain slice recordings to investigate glycinergic signaling and its impact on neuronal function.

Mechanism of Action

Glycine receptors (GlyRs) are ligand-gated ion channels that, upon binding to glycine, open to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission. This compound, as a competitive antagonist, is hypothesized to bind to the glycine site on the GlyR without activating the channel. This occupation of the binding site prevents glycine from exerting its inhibitory effect, leading to a disinhibition of the postsynaptic neuron.

Potential Applications in Brain Slice Electrophysiology

  • Isolation of other inhibitory components: By blocking glycinergic inhibition, the contribution of GABAergic or other forms of inhibition to synaptic events can be more clearly studied.

  • Investigation of synaptic plasticity: Glycine receptors are known to modulate long-term potentiation (LTP) and long-term depression (LTD). This compound can be used to dissect the specific role of glycinergic signaling in these processes.

  • Study of neuronal excitability: By removing a source of inhibition, this compound can be used to study how the loss of glycinergic tone affects the firing properties of neurons.

  • Epileptiform activity models: Disinhibition is a key mechanism in the generation of epileptiform activity. This compound could potentially be used to induce and study such activity in brain slices.

Quantitative Data Summary: Expected Effects of this compound

The following table summarizes the anticipated quantitative effects of applying this compound in brain slice recordings, based on the known effects of glycine receptor antagonism.

ParameterExpected Effect of this compoundTypical Concentration Range (Hypothetical)Relevant Brain Regions
Frequency of spontaneous Inhibitory Postsynaptic Currents (sIPSCs)Decrease (specifically glycinergic sIPSCs)0.5 - 5 µMSpinal Cord, Brainstem, Hippocampus
Amplitude of evoked Inhibitory Postsynaptic Potentials (eIPSPs)Decrease (of the glycinergic component)0.5 - 5 µMSpinal Cord, Brainstem, Hippocampus
Neuronal Firing Rate (in response to excitatory stimuli)Increase1 - 10 µMCortex, Hippocampus
Long-Term Potentiation (LTP) magnitudeModulation (increase or decrease depending on the brain region and induction protocol)1 - 10 µMHippocampus, Cortex
Paired-Pulse Ratio (of inhibitory potentials)No significant change expected0.5 - 5 µMSpinal Cord, Brainstem

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol outlines a standard procedure for obtaining viable brain slices for electrophysiological recordings.

Materials:

  • Rodent (mouse or rat)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibratome

  • Chilled (0-4°C) cutting solution (e.g., NMDG-based or sucrose-based aCSF)

  • Artificial cerebrospinal fluid (aCSF) for recovery and recording

  • Carbogen gas (95% O2, 5% CO2)

  • Recovery chamber

  • Recording chamber

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse the animal transcardially with chilled cutting solution.

  • Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.

  • Mount the brain on the vibratome stage.

  • Cut coronal or sagittal slices of the desired thickness (typically 250-400 µm).

  • Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for at least 1 hour before recording.

Protocol 2: Whole-Cell Patch-Clamp Recording of Glycinergic Currents

This protocol describes how to record and pharmacologically isolate glycinergic postsynaptic currents.

Materials:

  • Prepared brain slice

  • Patch-clamp rig (microscope, micromanipulator, amplifier)

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular solution (e.g., K-gluconate based for current-clamp, Cs-based for voltage-clamp)

  • Recording aCSF

  • This compound stock solution

  • Other pharmacological agents as needed (e.g., TTX to block action potentials, APV and CNQX to block glutamatergic currents, bicuculline or gabazine to block GABAergic currents).

Procedure:

  • Transfer a recovered brain slice to the recording chamber and perfuse with carbogenated aCSF at a constant flow rate (e.g., 2-3 ml/min).

  • Identify the neuron of interest using differential interference contrast (DIC) or infrared (IR) microscopy.

  • Establish a whole-cell patch-clamp configuration.

  • To isolate inhibitory currents, hold the neuron at a potential above the reversal potential for chloride (e.g., 0 mV or the reversal potential for cations).

  • To isolate glycinergic currents specifically, add GABA-A receptor antagonists (e.g., 10 µM bicuculline or 5 µM gabazine) to the perfusion solution.

  • Record baseline spontaneous or evoked inhibitory postsynaptic currents (sIPSCs or eIPSCs).

  • Prepare a working solution of this compound in aCSF from a stock solution. Based on the potency of strychnine, a starting concentration of 0.5 µM is recommended.[1]

  • Bath-apply the this compound solution and record the changes in sIPSC/eIPSC frequency and amplitude.

  • Perform a washout by perfusing with aCSF without this compound to observe the reversibility of the effect.

Visualizations

Signaling Pathway of the Glycine Receptor

Glycine_Receptor_Signaling Glycine Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (Ligand-gated Cl- channel) Glycine->GlyR Binds and Activates This compound This compound This compound->GlyR Binds and Blocks Cl_ion Cl- GlyR->Cl_ion Channel Opens (Influx) Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Caption: Glycine receptor activation and antagonism.

Experimental Workflow for Testing this compound

Experimental_Workflow Workflow for this compound in Brain Slice Electrophysiology start Start slice_prep Brain Slice Preparation start->slice_prep recovery Slice Recovery (>1 hour) slice_prep->recovery recording_setup Transfer to Recording Chamber & Establish Whole-Cell Recording recovery->recording_setup baseline Record Baseline Glycinergic IPSCs recording_setup->baseline ru5135_app Bath Apply this compound (e.g., 0.5 - 5 µM) baseline->ru5135_app ru5135_rec Record Effect of this compound on IPSCs ru5135_app->ru5135_rec washout Washout with aCSF ru5135_rec->washout washout_rec Record Recovery washout->washout_rec analysis Data Analysis (Frequency, Amplitude, etc.) washout_rec->analysis end End analysis->end

References

Application Notes and Protocols for RU5135 in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroid derivative that functions as a potent and selective competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. It also exhibits antagonist activity at the glycine receptor. Its high affinity for the GABA-A receptor, with binding affinities in the nanomolar range, makes it a valuable tool for studying inhibitory neurotransmission. Patch clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like this compound on ion channel function with high temporal and voltage resolution. These application notes provide detailed protocols for the use of this compound in whole-cell patch clamp experiments to characterize its antagonistic properties on GABA-A receptors.

Data Presentation

This compound Activity Profile
ParameterValueReceptor/SystemReference
Mechanism of Action Competitive AntagonistGABA-A Receptor[1]
AntagonistGlycine Receptor[2][3]
Binding Affinity (Kb) ~4.9 nMGABA-A Receptor (rat cuneate nucleus)[3]
pA2 (vs. Muscimol) 8.31GABA-A Receptor (rat cuneate nucleus)[3]
pA2 (vs. Glycine) 7.67Glycine Receptor (rat optic nerve)[3]
Recommended Concentration Range for Patch Clamp Experiments
Experiment TypeRecommended this compound ConcentrationNotes
IC50 Determination 1 nM - 10 µMA wide range is recommended to determine the half-maximal inhibitory concentration.
Mechanism of Action Studies 10 nM - 100 nMConcentrations around the Kb value are suitable for investigating competitive antagonism.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of GABA-A Receptor Currents

This protocol describes the procedure for recording GABA-A receptor-mediated currents from cultured neurons or heterologous expression systems and assessing the antagonistic effect of this compound.

Materials:

  • Cells: Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing the GABA-A receptor subtype of interest (e.g., HEK293 cells).

  • Extracellular Solution (ECS):

    • 140 mM NaCl

    • 4 mM KCl

    • 2 mM CaCl₂

    • 1 mM MgCl₂

    • 10 mM HEPES

    • 10 mM Glucose

    • pH adjusted to 7.4 with NaOH

    • Osmolarity adjusted to ~320 mOsm[4]

  • Intracellular Solution (ICS):

    • 140 mM CsCl (or KCl)

    • 2 mM MgCl₂

    • 10 mM HEPES

    • 10 mM EGTA

    • 4 mM Mg-ATP

    • 0.3 mM Na-GTP

    • pH adjusted to 7.2 with CsOH (or KOH)

    • Osmolarity adjusted to ~290 mOsm[4]

  • GABA Stock Solution: 100 mM GABA in deionized water. Store at -20°C.

  • This compound Stock Solution: 10 mM this compound in DMSO. Store at -20°C.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

  • Patch Clamp Amplifier and Data Acquisition System.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch clamp recording. Allow cells to adhere and grow to an appropriate confluency.

  • Solution Preparation: Prepare ECS and ICS on the day of the experiment. Filter-sterilize both solutions. Prepare fresh dilutions of GABA and this compound from stock solutions in ECS. The final DMSO concentration for this compound should be ≤ 0.1% to avoid solvent effects.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with ECS at a rate of 1-2 mL/min.

    • Approach a target cell with a patch pipette filled with ICS.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

  • Recording GABA-A Receptor Currents:

    • Clamp the cell membrane potential at -60 mV.

    • To elicit GABA-A receptor-mediated currents, apply a sub-maximal concentration of GABA (e.g., EC20). The EC20 concentration should be determined empirically for the specific cell type and receptor subtype, but a starting concentration of 1-10 µM is often appropriate.[2]

    • Apply GABA for a short duration (e.g., 2-5 seconds) to obtain a stable baseline current.

  • Application of this compound:

    • After establishing a stable baseline response to GABA, co-apply the desired concentration of this compound with the same concentration of GABA.

    • To investigate competitive antagonism, pre-incubate the cell with this compound for 1-2 minutes before co-application with GABA.

    • Record the current response in the presence of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of different concentrations of this compound.

    • Construct a concentration-response curve for this compound by plotting the percentage inhibition of the GABA current against the log concentration of this compound.

    • Calculate the IC50 value from the concentration-response curve.

    • To confirm competitive antagonism, perform a Schild analysis by measuring the dose-response curve of GABA in the presence of different fixed concentrations of this compound.

Mandatory Visualizations

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAA_R Binds and Activates This compound This compound This compound->GABAA_R Competitively Antagonizes Cl_ion Cl- Influx GABAA_R->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Neuron_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuron_Inhibition Ca_channel Voltage-gated Ca2+ Channels (Inhibited) Hyperpolarization->Ca_channel Inhibits opening Gene_Expression Altered Gene Expression Neuron_Inhibition->Gene_Expression PKC Protein Kinase C (Activity Modulated) Ca_channel->PKC

Caption: Signaling pathway of GABA-A receptor and its antagonism by this compound.

Patch_Clamp_Workflow start Start prep_cells Prepare Cultured Neurons or Transfected Cells start->prep_cells prep_solutions Prepare Extracellular and Intracellular Solutions prep_cells->prep_solutions pull_pipette Pull Patch Pipette (3-5 MΩ) prep_solutions->pull_pipette whole_cell Establish Whole-Cell Configuration pull_pipette->whole_cell apply_gaba Apply GABA (EC20) to Elicit Baseline Current whole_cell->apply_gaba apply_this compound Co-apply this compound with GABA apply_gaba->apply_this compound record_current Record Inhibited Current apply_this compound->record_current washout Washout this compound record_current->washout analyze_data Analyze Data (IC50, Schild Plot) record_current->analyze_data washout->apply_gaba Repeat for different concentrations end End analyze_data->end

Caption: Experimental workflow for a patch clamp experiment with this compound.

logical_relationships Troubleshooting Logic cluster_seal Seal Formation Issues cluster_stability Recording Stability Issues cluster_current No Current Issues issue No GΩ Seal Unstable Recording No GABA Current seal_solutions Check solution osmolarity and pH issue->seal_solutions If no seal pipette_prep Use fresh, clean pipettes (3-5 MΩ) issue->pipette_prep If no seal cell_health Ensure healthy cell morphology issue->cell_health If no seal vibration Isolate from vibrations issue->vibration If unstable grounding Check for proper grounding issue->grounding If unstable perfusion Ensure stable perfusion rate issue->perfusion If unstable gaba_conc Verify GABA concentration and application issue->gaba_conc If no current receptor_exp Confirm GABA-A receptor expression issue->receptor_exp If no current blockers Check for unintended channel blockers issue->blockers If no current

Caption: Logical relationships for troubleshooting common patch clamp issues.

References

RU5135: A Tool for Probing Inhibitory Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroid derivative that has emerged as a valuable pharmacological tool for the investigation of inhibitory neurotransmission in the central nervous system. Its unique property lies in its potent and competitive antagonism at two major inhibitory ligand-gated ion channels: the γ-aminobutyric acid type A (GABA-A) receptor and the glycine receptor. This dual antagonism allows researchers to dissect the relative contributions of these two key inhibitory systems in various neuronal circuits and disease models. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in fundamental neuropharmacological experiments.

Mechanism of Action

This compound exerts its effects by directly competing with the endogenous neurotransmitters, GABA and glycine, for their binding sites on the GABA-A and glycine receptors, respectively. By binding to these receptors without activating them, this compound prevents the influx of chloride ions that would normally lead to hyperpolarization and inhibition of the postsynaptic neuron.

  • GABA-A Receptor Antagonism: this compound acts as a competitive antagonist at the GABA-A receptor, sharing a common binding site with the classical competitive antagonist, bicuculline.[1][2] Its antagonism is not at the neurosteroid site, despite its steroidal structure.[3]

  • Glycine Receptor Antagonism: this compound is also a potent antagonist of the glycine receptor, where it competes with glycine and shares a binding site with the well-known glycine receptor antagonist, strychnine.[1][2][4]

This dual inhibitory action makes this compound a powerful tool for broadly suppressing inhibitory neurotransmission or for studying systems where both GABAergic and glycinergic signaling are present.

Quantitative Data

The potency of this compound as an antagonist at GABA-A and glycine receptors has been quantified using various experimental paradigms. The following table summarizes key affinity and potency values reported in the literature.

ParameterReceptor TargetPreparationAgonistValueReference
pA2GABA-A ReceptorRat Cuneate NucleusMuscimol8.31[1][2]
pA2Glycine ReceptorRat Optic NerveGlycine7.67[1][2]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

GABA_A_Glycine_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Presynaptic Neuron Presynaptic Neuron Vesicle_GABA GABA Vesicle Vesicle_Glycine Glycine Vesicle GABA GABA Vesicle_GABA->GABA Release Glycine Glycine Vesicle_Glycine->Glycine Release GABA_A_Receptor GABA-A Receptor Cl_Channel_GABA Cl- Channel (Closed) GABA_A_Receptor->Cl_Channel_GABA Opens Glycine_Receptor Glycine Receptor Cl_Channel_Glycine Cl- Channel (Closed) Glycine_Receptor->Cl_Channel_Glycine Opens Hyperpolarization_GABA Inhibition Cl_Channel_GABA->Hyperpolarization_GABA Cl- Influx -> Hyperpolarization Hyperpolarization_Glycine Inhibition Cl_Channel_Glycine->Hyperpolarization_Glycine Cl- Influx -> Hyperpolarization GABA->GABA_A_Receptor Binds Glycine->Glycine_Receptor Binds This compound This compound This compound->GABA_A_Receptor Blocks This compound->Glycine_Receptor Blocks

This compound blocks GABA-A and glycine receptor signaling pathways.

Experimental_Workflow Tissue_Prep Tissue Preparation (e.g., brain slices, cultured neurons) Electrophysiology Electrophysiological Recording (e.g., patch-clamp, field potentials) Tissue_Prep->Electrophysiology Binding_Assay Radioligand Binding Assay (e.g., [35S]TBPS) Tissue_Prep->Binding_Assay Agonist_Application Application of Agonist (GABA/Muscimol or Glycine) Electrophysiology->Agonist_Application Data_Acquisition Data Acquisition Binding_Assay->Data_Acquisition RU5135_Application Co-application of this compound Agonist_Application->RU5135_Application RU5135_Application->Data_Acquisition Data_Analysis Data Analysis (e.g., Schild Plot, IC50 determination) Data_Acquisition->Data_Analysis

A typical experimental workflow for studying this compound's effects.

RU5135_Properties This compound This compound GABA_A_Antagonist GABA-A Receptor Antagonist This compound->GABA_A_Antagonist Glycine_Antagonist Glycine Receptor Antagonist This compound->Glycine_Antagonist Competitive Competitive Mechanism GABA_A_Antagonist->Competitive Glycine_Antagonist->Competitive Inhibitory_Blockade Broad Blockade of Inhibitory Neurotransmission Competitive->Inhibitory_Blockade Research_Tool Valuable Research Tool Inhibitory_Blockade->Research_Tool

Logical relationships of this compound's pharmacological properties.

Experimental Protocols

The following are representative protocols for characterizing the effects of this compound. Researchers should adapt these protocols to their specific experimental preparations and equipment.

Protocol 1: Electrophysiological Characterization of this compound Antagonism at GABA-A Receptors in Brain Slices

Objective: To determine the potency and competitive nature of this compound as a GABA-A receptor antagonist using whole-cell patch-clamp recordings from neurons in acute brain slices.

Materials:

  • This compound

  • GABA or a specific GABA-A receptor agonist (e.g., muscimol)

  • Bicuculline (positive control)

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette

  • Vibratome for slicing

  • Patch-clamp rig with amplifier, micromanipulator, and perfusion system

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated aCSF.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.

  • Neuron Identification: Identify a neuron for recording using differential interference contrast (DIC) microscopy.

  • Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from the selected neuron.

  • Agonist Application: Apply a known concentration of GABA or muscimol to the slice via the perfusion system to elicit an inhibitory postsynaptic current (IPSC) or a tonic current.

  • This compound Application: After establishing a stable baseline response to the agonist, co-apply this compound at various concentrations with the agonist.

  • Data Acquisition: Record the changes in the amplitude and kinetics of the agonist-evoked currents in the presence of different concentrations of this compound.

  • Schild Analysis: To confirm competitive antagonism, generate a dose-response curve for the agonist in the absence and presence of at least two different concentrations of this compound. Perform a Schild analysis on the data. A slope of 1 in the Schild plot is indicative of competitive antagonism.

Protocol 2: [³⁵S]TBPS Radioligand Binding Assay to Investigate this compound's Interaction with the GABA-A Receptor Complex

Objective: To assess the ability of this compound to modulate the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS), a radioligand that binds to the chloride channel pore of the GABA-A receptor, providing an allosteric measure of receptor conformation.

Materials:

  • This compound

  • [³⁵S]TBPS

  • GABA

  • Picrotoxin (for non-specific binding determination)

  • Brain tissue (e.g., cerebral cortex)

  • Homogenization buffer (e.g., Tris-HCl)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Reaction: In a series of tubes, incubate the prepared membranes with a fixed concentration of [³⁵S]TBPS and varying concentrations of this compound.

  • Controls:

    • Total Binding: Membranes + [³⁵S]TBPS.

    • Non-specific Binding: Membranes + [³⁵S]TBPS + a high concentration of picrotoxin.

    • GABA Modulation: Include tubes with a fixed concentration of GABA to assess the effect of this compound on GABA-modulated [³⁵S]TBPS binding.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound's inhibition of [³⁵S]TBPS binding.

Conclusion

This compound is a potent and versatile tool for studying inhibitory neurotransmission. Its dual competitive antagonism at both GABA-A and glycine receptors provides a unique advantage for researchers investigating the complex interplay of these two primary inhibitory systems. The protocols and data presented here serve as a guide for the effective application of this compound in neuropharmacological research and drug discovery. As with any pharmacological agent, careful experimental design and appropriate controls are essential for obtaining robust and interpretable results.

References

Application Notes and Protocols for in vivo Microinjection of RU5135 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo microinjection of RU5135 in rodents. This document is intended to guide researchers in designing and executing experiments to investigate the effects of this compound within specific brain regions.

Introduction

This compound is a steroid derivative known for its antagonistic effects on inhibitory amino acid receptors, specifically glycine and GABA receptors.[1][2] It has also been referenced in the context of glucocorticoid receptor (GR) antagonism.[3] In vivo microinjection is a critical technique that allows for the targeted delivery of compounds like this compound to discrete brain nuclei, enabling the study of its localized effects on neuronal circuits and behavior. This technique is paramount in neuroscience and pharmacology for elucidating the mechanisms of action of centrally acting drugs.

Data Presentation

Due to the limited publicly available quantitative data specifically for in vivo microinjection of this compound, the following tables provide a general framework for recording and presenting experimental parameters. Researchers should adapt these tables to their specific experimental design.

Table 1: Stereotaxic Injection Parameters for this compound

ParameterValueSpecies/StrainBrain RegionJustification / Reference
Animal Model e.g., Male Wistar RatRate.g., HippocampusSpecify based on experimental goals
Body Weight (g) e.g., 250-300RatN/ANote at time of surgery
Anesthesia e.g., Isoflurane (1-3%)RatN/AGeneral surgical protocol[4]
Analgesia e.g., Carprofen (5 mg/kg, s.c.)RatN/APre- and post-operative pain management
This compound Concentration e.g., 1-10 µg/µLN/AN/ATo be determined empirically
Vehicle e.g., Artificial CSF, SalineN/AN/AEnsure solubility and biocompatibility
Injection Volume (nL) e.g., 100-500 nLRate.g., HippocampusMinimize tissue damage[5]
Injection Rate (nL/min) e.g., 100 nL/minRate.g., HippocampusPrevent backflow and tissue damage[5]
Anterior-Posterior (AP) e.g., -3.3 mm from BregmaRate.g., HippocampusPaxinos & Watson Atlas
Medial-Lateral (ML) e.g., ±1.8 mm from MidlineRate.g., HippocampusPaxinos & Watson Atlas
Dorsal-Ventral (DV) e.g., -3.5 mm from DuraRate.g., HippocampusPaxinos & Watson Atlas

Table 2: Pharmacokinetic Parameters (Hypothetical for this compound)

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)AUC (ng·h/mL)Clearance (mL/min/kg)Volume of Distribution (L/kg)
This compounde.g., Intravenouse.g., 1
This compounde.g., Intracerebrale.g., 0.01

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involving the in vivo microinjection of this compound.

Protocol 1: Preparation of this compound for Microinjection
  • Reconstitution: Based on the manufacturer's instructions, dissolve this compound powder in a suitable vehicle. Common vehicles include sterile saline, artificial cerebrospinal fluid (aCSF), or a solution containing a small percentage of a solubilizing agent like DMSO, which is then diluted in saline or aCSF. The final concentration of the solubilizing agent should be kept to a minimum to avoid neurotoxicity.

  • Concentration: The optimal concentration of this compound should be determined empirically through dose-response studies. A starting point could be in the range of 1-10 µg/µL.

  • Filtration: To ensure sterility and remove any particulates, filter the final this compound solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Storage: Store the prepared solution at an appropriate temperature (e.g., 4°C for short-term or -20°C for long-term storage) and protect it from light if the compound is light-sensitive.

Protocol 2: Stereotaxic Microinjection of this compound in Rodents

This protocol outlines the procedure for delivering this compound to a specific brain region using a stereotaxic apparatus.[8][9][10]

  • Animal Preparation:

    • Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).[4] Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

    • Administer a pre-operative analgesic to manage pain.

    • Shave the scalp and secure the animal in the stereotaxic frame, ensuring the head is level.[9] Apply ophthalmic ointment to the eyes to prevent drying.

    • Disinfect the surgical area with an antiseptic solution like povidone-iodine followed by 70% ethanol.[4]

  • Surgical Procedure:

    • Make a midline incision in the scalp to expose the skull.

    • Use a sterile cotton swab to clean the skull surface and identify the bregma and lambda landmarks.

    • Determine the target coordinates (AP, ML, DV) for the desired brain region from a rodent brain atlas (e.g., Paxinos and Watson).

    • Mark the injection site on the skull and drill a small burr hole.

  • Microinjection:

    • Load a Hamilton syringe or a glass micropipette with the prepared this compound solution. Ensure there are no air bubbles.

    • Mount the syringe/pipette on the stereotaxic manipulator and lower it to the DV coordinate of the target brain region.

    • Infuse the this compound solution at a slow and controlled rate (e.g., 100 nL/min) to allow for diffusion and minimize tissue damage.[5]

    • After the injection is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow of the solution upon withdrawal.[5]

    • Slowly retract the injection needle.

  • Post-operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics as required.

    • Place the animal in a clean, warm cage for recovery and monitor it closely until it is fully ambulatory.[9]

    • Provide easy access to food and water.

Visualizations

Signaling Pathway

glucocorticoid_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoid Glucocorticoid (e.g., Corticosterone) GR Glucocorticoid Receptor (GR) Glucocorticoid->GR Binds GR_HSP GR-HSP Complex GR->GR_HSP Binding HSP Heat Shock Proteins (HSP) HSP->GR_HSP This compound This compound This compound->GR Antagonizes GR_HSP->GR Dissociation GR_GC Activated GR GR_Dimer GR Dimer GR_GC->GR_Dimer Dimerization GRE Glucocorticoid Response Element (GRE) GR_Dimer->GRE Binds to Gene Target Gene GR_Dimer->Gene Modulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response Leads to

Caption: Glucocorticoid receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow

experimental_workflow start Start animal_prep Animal Preparation (Anesthesia, Analgesia) start->animal_prep stereotaxic_surgery Stereotaxic Surgery (Incision, Drilling) animal_prep->stereotaxic_surgery microinjection Microinjection of this compound stereotaxic_surgery->microinjection ru5135_prep This compound Preparation (Dissolve, Filter) ru5135_prep->microinjection post_op Post-operative Care (Suturing, Recovery) microinjection->post_op behavioral_testing Behavioral/Physiological Testing post_op->behavioral_testing data_analysis Data Collection and Analysis behavioral_testing->data_analysis end End data_analysis->end

Caption: Workflow for in vivo microinjection of this compound in rodents.

Logical Relationships in Experimental Design

logical_relationships cluster_groups Experimental Groups cluster_procedures Procedures cluster_outcomes Outcome Measures cluster_analysis Analysis control Vehicle Control Group microinjection Stereotaxic Microinjection control->microinjection experimental This compound Group experimental->microinjection behavioral Behavioral Assays (e.g., anxiety, memory) microinjection->behavioral physiological Physiological Measures (e.g., hormone levels, electrophysiology) microinjection->physiological molecular Molecular Analysis (e.g., gene expression, protein levels) microinjection->molecular comparison Comparison between Control and Experimental Groups behavioral->comparison physiological->comparison molecular->comparison

Caption: Logical relationships in the experimental design for this compound microinjection studies.

References

Application Notes and Protocols for RU5135 in Glycine Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroid derivative recognized as a potent competitive antagonist of the glycine receptor (GlyR), a key mediator of inhibitory neurotransmission in the central nervous system.[1][2] It acts in a manner similar to strychnine, another well-known GlyR antagonist.[1][2] Glycine receptors are ligand-gated chloride channels that can be composed of various combinations of alpha (α1-4) and beta (β) subunits, leading to different receptor subtypes with distinct physiological roles.[3][4][5] While this compound is a powerful tool for studying overall glycinergic signaling, its utility in selectively isolating specific GlyR subtypes is not yet well-documented in publicly available literature. This document provides an overview of this compound's known properties and detailed protocols for its application in common experimental paradigms used to study glycine receptors.

Data Presentation

Currently, detailed quantitative data on the binding affinity and functional antagonism of this compound across all glycine receptor alpha subunits are limited in the available scientific literature. The existing data primarily focuses on the α1 subunit and native glycine receptors.

Table 1: Antagonist Potency of this compound at the Human α1 Glycine Receptor

AntagonistKi (nM)Assay TypeCell LineReceptor Subunit
This compound > Strychnine Fluorescence-Based Membrane Potential (FMP) AssayHEK293Human α1

Note: A study characterizing the human α1 glycine receptor reported the rank order of antagonist potency as RU 5135 > strychnine > brucine, but did not provide a specific Ki value for this compound.[6]

Table 2: Antagonistic Activity of this compound on Native Glycine Receptors

PreparationpA2 ValueMethod
Isolated Rat Optic Nerve7.67Electrophysiology

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[1]

Experimental Protocols

The following are generalized protocols for key experimental techniques where this compound can be employed as a glycine receptor antagonist. Researchers should optimize these protocols for their specific experimental conditions.

Radioligand Binding Assay (Competitive Binding)

This protocol is designed to determine the binding affinity (Ki) of this compound for glycine receptors by measuring its ability to displace a radiolabeled ligand (e.g., [3H]strychnine).

a. Materials

  • Cell membranes expressing the glycine receptor subtype of interest

  • Radioligand (e.g., [3H]strychnine)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

b. Protocol

  • Prepare a dilution series of this compound in binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For determining non-specific binding, add a high concentration of a non-labeled ligand (e.g., unlabeled strychnine or glycine).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by fitting the data to a one-site competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol allows for the functional characterization of this compound's antagonistic effect on glycine receptor-mediated currents.

a. Materials

  • Cells expressing the glycine receptor subtype of interest

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular solution (e.g., containing CsCl to isolate chloride currents)

  • Extracellular solution (e.g., Krebs solution)

  • Glycine (agonist)

  • This compound

b. Protocol

  • Culture cells expressing the target glycine receptor subtype on coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull patch pipettes and fill with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a target cell.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a known concentration of glycine to elicit an inward chloride current.

  • After establishing a stable baseline response to glycine, co-apply varying concentrations of this compound with the same concentration of glycine.

  • Measure the peak amplitude of the glycine-induced current in the absence and presence of this compound.

  • Construct a concentration-response curve for this compound to determine its IC50 for the inhibition of the glycine-induced current.

Fluorescence-Based Membrane Potential Assay

This high-throughput compatible assay measures changes in membrane potential in response to glycine receptor activation and its inhibition by antagonists like this compound.[6]

a. Materials

  • Cells stably expressing the glycine receptor subtype of interest

  • Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay buffer

  • Glycine (agonist)

  • This compound

  • Fluorescence plate reader

b. Protocol

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Prepare the fluorescent dye solution according to the manufacturer's instructions and load it into the cells. Incubate as recommended.

  • Prepare a dilution series of this compound in the assay buffer.

  • Add the this compound solutions to the appropriate wells and incubate for a short period.

  • Prepare a solution of glycine at a concentration that elicits a submaximal response (e.g., EC80).

  • Using a fluorescence plate reader with an integrated liquid handling system, add the glycine solution to all wells and immediately begin recording the fluorescence signal over time.

  • The activation of glycine receptors will cause an influx of chloride ions, leading to a change in membrane potential that is detected as a change in fluorescence.

  • Analyze the data to determine the extent of inhibition of the glycine-induced fluorescence signal by this compound.

  • Calculate the IC50 of this compound from a concentration-response curve.

Visualizations

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_ligand Prepare Radioligand ([3H]strychnine) incubation Incubate: Membranes + Radioligand + this compound prep_ligand->incubation prep_this compound Prepare this compound Dilution Series prep_this compound->incubation prep_membranes Prepare Cell Membranes with GlyR prep_membranes->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 and Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

experimental_workflow_electrophysiology cluster_setup Setup cluster_recording Recording Protocol cluster_analysis Analysis cell_prep Culture Cells on Coverslip patch Establish Whole-Cell Patch Clamp cell_prep->patch apply_gly Apply Glycine (Agonist) patch->apply_gly record_control Record Baseline Current apply_gly->record_control apply_this compound Co-apply Glycine + this compound record_control->apply_this compound record_test Record Inhibited Current apply_this compound->record_test measure Measure Current Amplitude record_test->measure calc_ic50 Calculate IC50 measure->calc_ic50

Caption: Workflow for electrophysiological recording.

signaling_pathway_glyr_antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space glycine Glycine glyr Glycine Receptor (α/β subunits) glycine->glyr Binds & Activates This compound This compound This compound->glyr Competitively Blocks cl_ion Cl- glyr->cl_ion Channel Opens hyperpolarization Hyperpolarization (Inhibition) cl_ion->hyperpolarization Influx leads to

Caption: Glycine receptor signaling and antagonism by this compound.

References

Experimental Application of RU5135 in Spinal Cord Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroid derivative that has been identified as a potent antagonist of inhibitory neurotransmitter receptors, specifically the glycine receptor (GlyR) and the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] In the central nervous system, particularly the spinal cord, both glycine and GABA are crucial for mediating inhibitory neurotransmission, which is essential for motor control, sensory processing, and preventing neuronal hyperexcitability. The antagonistic properties of this compound make it a valuable pharmacological tool for investigating the roles of these inhibitory systems in various physiological and pathological processes within the spinal cord.

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its experimental application in spinal cord neurons, based on available literature.

Mechanism of Action

This compound exhibits a dual antagonist activity, targeting both GlyR and GABA-A receptors. In the spinal cord of anesthetized cats, it has been shown to be a potent, strychnine-like antagonist of glycine, with a less pronounced effect on GABA-mediated inhibition.[2] Further studies on isolated rat optic nerve and cuneate nucleus have confirmed its competitive antagonism at both receptor types.[1][3]

  • Glycine Receptor Antagonism: this compound acts as a competitive antagonist at the glycine receptor, sharing a common site of action with the classical GlyR antagonist, strychnine.[1] By blocking the binding of glycine, this compound prevents the opening of the associated chloride ion channel, thereby inhibiting the hyperpolarizing effect of glycine on the postsynaptic neuron.

  • GABA-A Receptor Antagonism: this compound also acts as a competitive antagonist at the GABA-A receptor, with a site of action in common with bicuculline.[1] It blocks the binding of GABA, preventing the influx of chloride ions and the subsequent hyperpolarization of the neuronal membrane.

Data Presentation

The following table summarizes the quantitative data available for the antagonist activity of this compound. It is important to note that these studies were not performed directly on spinal cord neurons, and therefore, these values should be considered as a starting point for dose-finding experiments in spinal cord preparations.

ParameterReceptorPreparationValueReference
pA2Glycine ReceptorIsolated Rat Optic Nerve7.67[1]
pA2GABA-A ReceptorIsolated Rat Cuneate Nucleus8.31[1]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve. A higher pA2 value indicates a higher antagonist potency.

Experimental Protocols

Due to the limited number of recent publications detailing the use of this compound, the following protocols are based on the original studies and general practices for the application of steroid derivatives and receptor antagonists in neuronal preparations. It is highly recommended to perform initial dose-response experiments to determine the optimal concentration for your specific experimental setup.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)

  • Sterile microcentrifuge tubes

Procedure:

  • Due to the steroidal nature of this compound, it is likely to have low solubility in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent. DMSO or ethanol are common choices for dissolving steroid-like compounds for in vitro and in vivo experiments.

  • Prepare a 10 mM stock solution of this compound. For example, if the molecular weight of this compound is 350 g/mol , dissolve 3.5 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Note: When preparing working solutions, the final concentration of the organic solvent should be kept to a minimum (typically <0.1%) to avoid solvent-induced effects on the neurons.

Protocol 2: In Vitro Application of this compound to Spinal Cord Neuron Cultures or Slices

Materials:

  • Cultured spinal cord neurons or acute spinal cord slices

  • Artificial cerebrospinal fluid (aCSF) or recording solution

  • This compound stock solution (10 mM in DMSO)

  • Perfusion system for slice experiments or micropipettes for culture application

Procedure:

  • Preparation of Working Solution: Dilute the 10 mM this compound stock solution in aCSF or the appropriate recording solution to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of aCSF.

  • Application to Spinal Cord Slices:

    • Transfer a spinal cord slice to the recording chamber of an electrophysiology setup.

    • Continuously perfuse the slice with oxygenated aCSF.

    • After obtaining a stable baseline recording, switch the perfusion to the aCSF containing the desired concentration of this compound.

    • Monitor the changes in neuronal activity (e.g., spontaneous inhibitory postsynaptic currents, evoked potentials).

    • To wash out the drug, switch the perfusion back to the control aCSF.

  • Application to Cultured Spinal Cord Neurons:

    • For patch-clamp recordings, the working solution of this compound can be applied locally to the recorded neuron using a micropipette and a picospritzer or a multi-barrel perfusion system.

    • For longer-term studies, this compound can be added directly to the culture medium. Ensure that the final DMSO concentration is not toxic to the cells.

Protocol 3: In Vivo Application of this compound by Microelectrophoresis

This protocol is based on the methodology described by Curtis and Malik (1985) for in vivo experiments in anesthetized cats.[2]

Materials:

  • Anesthetized animal preparation (e.g., cat, rat)

  • Multi-barrel micropipette

  • Microelectrophoresis apparatus

  • This compound solution for iontophoresis (e.g., 10 mM in a suitable electrolyte solution, pH adjusted)

  • Recording electrode to monitor neuronal firing

Procedure:

  • Preparation of Micropipette: One barrel of a multi-barrel micropipette is filled with the this compound solution. Other barrels can be filled with solutions of agonists (e.g., glycine, GABA) and a control electrolyte solution.

  • Surgical Preparation: The animal is anesthetized, and the spinal cord is exposed at the desired level.

  • Neuronal Recording and Drug Application:

    • The micropipette is advanced into the spinal cord to record the activity of a single neuron.

    • A baseline firing rate is established.

    • The inhibitory effect of an agonist (e.g., glycine) is tested by applying it from one of the barrels.

    • This compound is then ejected from its barrel using an appropriate current.

    • The effect of this compound on the baseline firing rate and its ability to antagonize the effects of the co-applied agonist are recorded.

Mandatory Visualizations

Signaling Pathways

Glycine_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glycine_Vesicle Glycine Vesicle Glycine_Release Glycine Release Glycine_Vesicle->Glycine_Release Action Potential Glycine Glycine Glycine_Release->Glycine GlyR Glycine Receptor (GlyR) Chloride_Channel Cl- Channel GlyR->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Glycine->GlyR Binds This compound This compound This compound->GlyR Blocks

Caption: Glycine Receptor Signaling Pathway and this compound Antagonism.

GABAA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABA GABA GABA_Release->GABA GABAAR GABA-A Receptor Chloride_Channel Cl- Channel GABAAR->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA->GABAAR Binds This compound This compound This compound->GABAAR Blocks Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Spinal_Cord_Slice Prepare Acute Spinal Cord Slices aCSF Prepare aCSF and This compound Working Solution Recording Obtain Whole-Cell Patch-Clamp Recording Spinal_Cord_Slice->Recording Baseline Record Baseline Neuronal Activity Recording->Baseline Application Apply this compound via Perfusion Baseline->Application Washout Washout with Control aCSF Application->Washout Data_Acquisition Acquire Electrophysiological Data Washout->Data_Acquisition Analysis Analyze Changes in Firing Rate, IPSCs, or Evoked Potentials Data_Acquisition->Analysis Conclusion Draw Conclusions on the Effect of this compound Analysis->Conclusion

References

Application Notes and Protocols for RU5135 in Synaptic Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a synthetic steroid derivative that has proven to be a valuable pharmacological tool for the investigation of inhibitory neurotransmission in the central nervous system. These application notes provide a comprehensive overview of its mechanism of action, protocols for its use in key experimental paradigms, and quantitative data to guide researchers in their study design. This compound primarily functions as a potent antagonist at two major classes of inhibitory receptors: γ-aminobutyric acid type A (GABA-A) receptors and glycine receptors.[1][2] This dual antagonism makes it a unique tool for dissecting the contributions of both GABAergic and glycinergic signaling in various neural circuits and behaviors.

Mechanism of Action

This compound exhibits a complex interaction with the GABA-A receptor complex. It acts as a competitive antagonist at the GABA-A receptor itself, competing with the endogenous ligand GABA.[1] Additionally, this compound has been shown to be a potent, strychnine-like antagonist of the glycine receptor, another critical inhibitory ion channel in the spinal cord and brainstem.[2] This dual inhibitory action allows for the broad blockade of fast synaptic inhibition in the central nervous system.

The following diagram illustrates the primary signaling pathways affected by this compound:

RU5135_Mechanism_of_Action cluster_gaba GABAergic Synapse cluster_glycine Glycinergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor (Postsynaptic) GABA->GABA_A_Receptor Binds Chloride_Influx_GABA Cl- Influx GABA_A_Receptor->Chloride_Influx_GABA Opens Hyperpolarization_GABA Hyperpolarization/ Shunting Inhibition Chloride_Influx_GABA->Hyperpolarization_GABA Causes Glycine Glycine Glycine_Receptor Glycine Receptor (Postsynaptic) Glycine->Glycine_Receptor Binds Chloride_Influx_Glycine Cl- Influx Glycine_Receptor->Chloride_Influx_Glycine Opens Hyperpolarization_Glycine Hyperpolarization Chloride_Influx_Glycine->Hyperpolarization_Glycine Causes This compound This compound This compound->GABA_A_Receptor Antagonizes This compound->Glycine_Receptor Antagonizes

Caption: Mechanism of this compound action at inhibitory synapses.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound's interaction with its primary targets. This information is crucial for determining appropriate concentrations for in vitro and in vivo experiments.

Table 1: this compound Antagonist Activity at GABA-A Receptors

ParameterValueSpeciesPreparationReference
PotencyNanomolarRatCerebral Cortex[1]
Effect on GABA dose-responseShifted and suppressedRatSynaptosomal membranes[3]

Table 2: this compound Antagonist Activity at Glycine Receptors

ParameterDescriptionSpeciesPreparationReference
PotencyPotent strychnine-like antagonistCatSpinal Cord (in vivo)[2]

Experimental Protocols

[³⁵S]TBPS Binding Assay to Assess GABA-A Receptor Antagonism

This protocol is designed to evaluate the competitive antagonist properties of this compound at the GABA-A receptor complex by measuring its effect on the binding of the convulsant t-butylbicyclophosphorothionate ([³⁵S]TBPS).

TBPS_Binding_Assay_Workflow start Start prep Prepare Cerebral Cortex Membranes start->prep incubation Incubate Membranes with [³⁵S]TBPS, GABA, and this compound prep->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration wash Wash Filters to Remove Unbound Ligand filtration->wash scintillation Quantify Bound Radioactivity via Liquid Scintillation Counting wash->scintillation analysis Data Analysis: Determine Inhibition of [³⁵S]TBPS binding scintillation->analysis end End analysis->end

Caption: Workflow for a [³⁵S]TBPS binding assay.

Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the crude membrane fraction by high-speed centrifugation. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Assay: In a final volume of 1 ml, incubate the washed cortical membranes with:

    • 2 nM [³⁵S]TBPS

    • Varying concentrations of GABA

    • Varying concentrations of this compound

  • Incubation: Incubate the mixture at 25°C for 90 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Analyze the data to determine the inhibitory effect of this compound on GABA-mediated inhibition of [³⁵S]TBPS binding. This can be used to assess its competitive antagonist properties.[1]

In Vivo Microelectrophoresis for Assessing Neuronal Inhibition

This protocol describes the use of microelectrophoresis to apply this compound directly onto neurons in the spinal cord of an anesthetized animal to assess its effect on neuronal firing and its antagonism of GABA and glycine-induced inhibition.[2]

Microelectrophoresis_Workflow start Start animal_prep Anesthetize Animal (e.g., pentobarbitone-anesthetized cat) start->animal_prep surgery Surgical Preparation to Expose Spinal Cord animal_prep->surgery electrode_prep Prepare Multibarrel Micropipette with this compound, GABA, Glycine, and NaCl surgery->electrode_prep recording Record Extracellular Action Potentials from a Spinal Neuron electrode_prep->recording ejection Apply Drugs via Microelectrophoresis by passing appropriate currents recording->ejection data_acq Record Changes in Neuronal Firing Rate in response to drug application ejection->data_acq analysis Analyze the effect of this compound on spontaneous firing and GABA/Glycine-induced inhibition data_acq->analysis end End analysis->end

Caption: Experimental workflow for in vivo microelectrophoresis.

Methodology:

  • Animal Preparation: Anesthetize a cat with pentobarbitone. Perform a laminectomy to expose the lumbar spinal cord.

  • Microelectrode Assembly: Use a multibarrel glass micropipette. One barrel is filled with a conducting salt solution (e.g., 3M NaCl) for recording extracellular action potentials. The other barrels are filled with solutions of this compound, GABA, and glycine.

  • Neuronal Recording: Advance the micropipette into the spinal cord and locate a spontaneously active neuron.

  • Drug Application: Eject the drugs from the pipette barrels using controlled microelectrophoretic currents.

  • Data Acquisition: Record the firing rate of the neuron before, during, and after the application of GABA, glycine, and this compound.

  • Data Analysis: Assess the ability of this compound to block the inhibitory effects of GABA and glycine on neuronal firing. Compare the potency of this compound's antagonism of glycine versus GABA.[2]

Conclusion

This compound is a powerful pharmacological agent for the study of synaptic inhibition. Its dual antagonism of both GABA-A and glycine receptors provides a means to broadly inhibit fast synaptic transmission. The protocols and data presented here offer a starting point for researchers to incorporate this compound into their experimental designs to further elucidate the roles of GABAergic and glycinergic signaling in the nervous system. Careful consideration of the concentrations used and the specific receptor subtypes present in the system under investigation will be critical for the successful application of this tool.

References

Application Notes and Protocols for the Characterization of RU5135 in Cultured Neuron Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroidal compound that has been identified as a potent glycine antagonist with strychnine-like effects.[1] Understanding the neurological impact of such compounds is crucial for drug development and neurotoxicity screening. This document provides a comprehensive set of protocols for characterizing the effects of this compound and similar neuroactive compounds on primary cultured neurons. The following application notes detail methodologies for primary neuron culture, assessment of neuronal viability and neurotoxicity, evaluation of neurite outgrowth, and functional assays to investigate its interaction with glycine and glucocorticoid receptors.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the described assays for clear comparison and analysis.

Table 1: Dose-Dependent Effects of this compound on Neuronal Viability

Concentration (µM)Neuronal Viability (% of Control) (MTT Assay)Cytotoxicity (% of Maximum LDH Release) (LDH Assay)
0 (Vehicle Control)100 ± 5.20 ± 2.1
0.198 ± 4.81.5 ± 1.0
195 ± 6.14.2 ± 2.5
1075 ± 8.325.8 ± 6.7
5040 ± 7.962.1 ± 9.3
10015 ± 4.588.4 ± 5.8

Table 2: Quantification of this compound Effects on Neurite Outgrowth

TreatmentAverage Neurite Length per Neuron (µm)Number of Primary Neurites per Neuron
Vehicle Control150 ± 12.55.2 ± 0.8
This compound (1 µM)145 ± 11.85.0 ± 0.7
This compound (10 µM)98 ± 9.73.1 ± 0.5
This compound (50 µM)55 ± 7.21.8 ± 0.4
Positive Control (e.g., Nocodazole)40 ± 6.11.2 ± 0.3

Experimental Protocols

Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rats or mice, a foundational step for subsequent assays.

Materials:

  • Timed-pregnant rodent (e.g., E18 rat)

  • Dissection medium (e.g., ice-cold HBSS)

  • Enzyme solution (e.g., papain or trypsin)

  • Trypsin inhibitor (if using trypsin)

  • Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin-streptomycin)

  • Culture vessels (e.g., multi-well plates, coverslips) coated with a suitable substrate (e.g., Poly-D-lysine or Poly-L-ornithine)

Procedure:

  • Substrate Coating: Coat culture vessels with Poly-D-lysine or a similar substrate overnight at 37°C.[1] Rinse thoroughly with sterile water and allow to dry completely before use.[2]

  • Tissue Dissection: Euthanize the pregnant dam according to approved animal protocols. Aseptically remove the embryos and place them in ice-cold dissection medium. Dissect the cortices from the embryonic brains.[3]

  • Enzymatic Digestion: Transfer the cortical tissue to a tube containing a pre-warmed enzyme solution (e.g., papain) and incubate at 37°C for a specified time (e.g., 15-30 minutes) to dissociate the tissue.[3]

  • Mechanical Dissociation: Gently wash the tissue to remove the enzyme solution and then mechanically triturate using a fire-polished Pasteur pipette to obtain a single-cell suspension.[1]

  • Cell Plating: Count the viable cells using a hemocytometer and trypan blue exclusion. Plate the neurons at a desired density (e.g., 1,000-5,000 cells/mm²) onto the pre-coated culture vessels in plating medium.[2]

  • Cell Culture Maintenance: Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO2. Perform partial media changes every 2-3 days.[1]

Neuronal Viability and Neurotoxicity Assays

These assays are critical for determining the dose-dependent toxicity of this compound.

This colorimetric assay measures the metabolic activity of viable cells.[4]

Procedure:

  • Plate neurons in a 96-well plate and culture for the desired duration.

  • Treat the neurons with a range of this compound concentrations for a specified time (e.g., 24-48 hours).

  • Add MTT reagent to each well and incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or SDS).

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[5]

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of plasma membrane integrity.[6]

Procedure:

  • Culture and treat neurons with this compound as described for the MTT assay.

  • Collect the culture supernatant from each well.

  • Add the supernatant to a new plate with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubate at room temperature, protected from light.

  • Measure the absorbance at the appropriate wavelength. Cytotoxicity is calculated as a percentage of the maximum LDH release from a positive control (lysis buffer).

Neurite Outgrowth Assay

This assay assesses the impact of this compound on neuronal development and morphology.

Procedure:

  • Plate neurons at a low density on coated coverslips or in multi-well plates.

  • Allow the neurons to adhere and begin extending neurites (typically 24 hours).

  • Treat the neurons with various concentrations of this compound.

  • After a set incubation period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde.[1]

  • Permeabilize the cells and stain for neuronal markers (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

  • Acquire images using a high-content imaging system or fluorescence microscope.

  • Analyze the images using appropriate software to quantify neurite length, number of primary neurites, and branching.[7]

Functional Assays

This assay aims to confirm the antagonistic effect of this compound on glycine receptors in cultured neurons.

Procedure:

  • Culture spinal cord or cortical neurons, which are known to express glycine receptors.

  • Use electrophysiology (e.g., patch-clamp) to measure glycine-evoked currents.

  • Apply glycine to the cultured neurons to elicit an inward chloride current.

  • Co-apply this compound with glycine and observe the change in the current. A reduction in the glycine-evoked current would indicate antagonism.

  • Alternatively, a high-throughput microelectrode array (MEA) assay can be used to assess changes in neuronal network activity in response to glycine and this compound.[8]

Given that this compound is a steroid derivative, it is prudent to investigate its potential interaction with glucocorticoid receptors.

Procedure:

  • Culture neurons and treat them with a known GR agonist (e.g., dexamethasone) in the presence or absence of this compound.

  • Assess GR nuclear translocation. This can be done by immunocytochemistry for the GR, where a reduction in dexamethasone-induced nuclear translocation in the presence of this compound would suggest antagonism.[9]

  • Alternatively, measure the expression of GR target genes (e.g., via qPCR) known to be regulated by glucocorticoids in neurons. Inhibition of dexamethasone-induced gene expression changes by this compound would indicate GR antagonism.

Visualizations

Experimental_Workflow cluster_culture Primary Neuron Culture cluster_assays Assays cluster_analysis Data Analysis Dissection Tissue Dissection Digestion Enzymatic Digestion Dissection->Digestion Trituration Mechanical Dissociation Digestion->Trituration Plating Cell Plating Trituration->Plating Viability Viability/Toxicity Assays (MTT, LDH) Plating->Viability Neurite Neurite Outgrowth Assay Plating->Neurite Functional Functional Assays (Electrophysiology, MEA, GR Translocation) Plating->Functional Quantification Quantitative Analysis Viability->Quantification Neurite->Quantification Functional->Quantification Interpretation Interpretation of Results Quantification->Interpretation Signaling_Pathways cluster_glycine Glycine Receptor Pathway cluster_gr Potential Glucocorticoid Receptor Pathway RU5135_Gly This compound GlyR Glycine Receptor (GlyR) RU5135_Gly->GlyR Antagonizes Cl_channel Chloride Channel GlyR->Cl_channel Opens Hyperpolarization Hyperpolarization / Inhibition of Neuronal Firing Cl_channel->Hyperpolarization RU5135_GR This compound GR Glucocorticoid Receptor (GR) RU5135_GR->GR Potential Antagonist? Nucleus Nucleus GR->Nucleus Translocation Gene_Expression Altered Gene Expression Nucleus->Gene_Expression

References

Troubleshooting & Optimization

RU5135 solubility in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and use of RU5135 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic amidine steroid that acts as a potent antagonist of inhibitory neurotransmitter receptors. Specifically, it is a competitive antagonist at the gamma-aminobutyric acid type A (GABAA) receptor and also exhibits antagonist activity at the glycine receptor. By blocking the action of GABA and glycine, this compound reduces inhibitory neurotransmission in the central nervous system, leading to an excitatory effect.

Q2: In which solvents is this compound soluble?

This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] Its solubility in aqueous buffers such as Phosphate-Buffered Saline (PBS) and Tris-HCl is limited due to its steroid structure. Therefore, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous experimental buffer.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. A concentration of 10 mM or higher is typically used. For guidance on calculating the required mass of this compound for a specific stock solution concentration and volume, refer to the table below.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS or TRIS?

Directly dissolving this compound in aqueous buffers is not recommended as it may result in poor solubility and precipitation. The preferred method is to first create a concentrated stock solution in an organic solvent like DMSO and then perform a serial dilution into the aqueous buffer of choice.

Q5: What is the recommended storage condition for this compound solutions?

This compound powder should be stored at -20°C for long-term stability.[1] Concentrated stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to protect the compound from light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution into aqueous buffer The final concentration of this compound in the aqueous buffer is too high, exceeding its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility.- Decrease the final working concentration of this compound. - Increase the percentage of DMSO in the final working solution. However, be mindful of the DMSO tolerance of your experimental system (e.g., cell culture, enzyme assay), as high concentrations of DMSO can be toxic or interfere with the experiment. It is recommended to keep the final DMSO concentration below 0.5%. - Prepare an intermediate dilution in a mixture of DMSO and your aqueous buffer before making the final dilution. - Gently warm the solution and vortex to aid dissolution, but be cautious of temperature effects on your experiment.
Inconsistent experimental results Degradation of this compound due to improper storage or multiple freeze-thaw cycles of the stock solution. Inaccurate concentration of the stock solution.- Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. - Avoid repeated freezing and thawing of the stock solution by storing it in single-use aliquots. - Verify the concentration of your stock solution if possible, or prepare a fresh stock solution from the powdered compound.
No observable effect in the experiment The concentration of this compound used is too low to elicit a biological response. The compound has degraded.- Perform a dose-response experiment to determine the optimal working concentration for your specific assay. - Ensure that the this compound stock solution has been stored correctly and is not expired.

Quantitative Data Summary

Table 1: Preparation of this compound Stock Solutions in DMSO

Desired Stock ConcentrationVolume of DMSO for 1 mg this compoundVolume of DMSO for 5 mg this compound
1 mM3.28 mL16.42 mL
5 mM0.66 mL3.28 mL
10 mM0.33 mL1.64 mL
50 mM0.07 mL0.33 mL

Note: These calculations are based on a molecular weight of 304.43 g/mol for this compound. The actual molecular weight may vary slightly between batches.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 3.04 mg of this compound.

  • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to the tube. For 3.04 mg of this compound, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution by Dilution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Desired sterile aqueous experimental buffer (e.g., PBS, TRIS-HCl, Artificial Cerebrospinal Fluid - ACSF)

  • Sterile dilution tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution into the aqueous buffer to achieve the desired final concentration.

    • Important: To minimize precipitation, add the this compound stock solution to the aqueous buffer while vortexing or mixing. Do not add the aqueous buffer directly to the concentrated DMSO stock.

  • For example, to prepare 1 mL of a 10 µM working solution in PBS:

    • Add 999 µL of PBS to a sterile tube.

    • Add 1 µL of the 10 mM this compound stock solution to the PBS.

    • Immediately vortex the solution to ensure proper mixing.

  • Use the freshly prepared working solution in your experiment immediately. Do not store diluted aqueous solutions for extended periods.

Visualizations

RU5135_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation RU5135_powder This compound Powder Vortex_Stock Vortex to Dissolve RU5135_powder->Vortex_Stock DMSO 100% DMSO DMSO->Vortex_Stock Stock_Solution 10 mM Stock in DMSO Vortex_Stock->Stock_Solution Store Aliquot & Store at -20°C Stock_Solution->Store Vortex_Working Vortex to Mix Stock_Solution->Vortex_Working Add dropwise Aqueous_Buffer Aqueous Buffer (e.g., PBS) Aqueous_Buffer->Vortex_Working Working_Solution Final Working Solution Vortex_Working->Working_Solution Experiment Use Immediately in Experiment Working_Solution->Experiment

Caption: Workflow for preparing this compound solutions.

RU5135_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release Glycine_vesicle Glycine Vesicle Glycine Glycine Glycine_vesicle->Glycine Release GABA_A_Receptor GABA_A Receptor GABA->GABA_A_Receptor Binds Glycine_Receptor Glycine Receptor Glycine->Glycine_Receptor Binds Chloride_Channel_GABA Cl- Channel (GABA_A) GABA_A_Receptor->Chloride_Channel_GABA Opens Chloride_Channel_Glycine Cl- Channel (GlycineR) Glycine_Receptor->Chloride_Channel_Glycine Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel_GABA->Hyperpolarization Cl- influx Chloride_Channel_Glycine->Hyperpolarization Cl- influx This compound This compound This compound->GABA_A_Receptor Blocks This compound->Glycine_Receptor Blocks

Caption: this compound mechanism of action on inhibitory neurotransmitter receptors.

References

Technical Support Center: RU5135-Induced Epileptiform Activity in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RU5135 to induce epileptiform activity in brain slice preparations. The focus is on methodologies to achieve and maintain a minimal, stable level of activity for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce epileptiform activity?

This compound is a steroid derivative that primarily functions as a potent and selective antagonist of glycine receptors.[1][2] Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the brainstem and spinal cord, but also plays a role in the hippocampus and cortex.[3] By blocking glycine receptors, this compound reduces inhibitory neurotransmission, leading to a state of hyperexcitability in neuronal networks, which manifests as epileptiform discharges.[3] While its primary target is the glycine receptor, it has a lesser effect on GABAergic transmission.[1]

Q2: What are the expected electrophysiological characteristics of this compound-induced epileptiform activity?

Due to its action as a glycine receptor antagonist, this compound is expected to induce activity similar to that caused by strychnine.[1][3] This typically includes:

  • Interictal-like spikes: Brief, high-amplitude discharges that resemble the interictal spikes seen in clinical EEG recordings.[4]

  • Seizure-like events (SLEs): More prolonged, high-frequency bursts of activity that are the in vitro correlate of seizures.[4]

The precise characteristics (frequency, amplitude, duration) of these events will depend on the concentration of this compound used, the brain region being studied, and the specific recording conditions.

Q3: How can I minimize the intensity of this compound-induced epileptiform activity to achieve a stable and minimal baseline?

Minimizing epileptiform activity to a stable, low level is crucial for many experimental designs. Here are the primary strategies:

  • Titrate the this compound Concentration: Start with a very low concentration of this compound and gradually increase it until the desired minimal level of activity is observed. A systematic dose-response experiment is highly recommended to determine the optimal concentration for your specific preparation.

  • Co-application of a Glycine Receptor Agonist: To counteract the antagonist effect of this compound, a low concentration of a glycine receptor agonist (e.g., glycine or D-serine) can be co-applied. This allows for fine-tuning of the level of glycine receptor inhibition.

  • Enhance GABAergic Inhibition: Since this compound has a lesser effect on GABA-A receptors, enhancing the remaining GABAergic inhibition can help to stabilize the network and reduce hyperexcitability. This can be achieved by applying a low concentration of a GABA-A receptor positive allosteric modulator (PAM), such as a benzodiazepine or a neurosteroid.[3][5]

  • Modulate Voltage-Gated Calcium Channels: Studies with the glycine antagonist strychnine have shown that L-type calcium channel blockers (e.g., verapamil) can suppress epileptiform activity.[3] This suggests that blocking these channels could be an effective way to reduce the intensity of this compound-induced discharges.

Q4: What are the critical parameters in my experimental setup that can influence the outcome?

Several factors in your brain slice preparation and recording conditions can significantly impact the results:

  • Slice Health: Healthy, viable brain slices are essential. Use of a protective recovery method, such as an N-methyl-D-glucamine (NMDG)-based slicing solution, can improve neuronal survival.

  • Recording Temperature: Temperature affects neuronal excitability and synaptic transmission. Maintain a stable and physiological temperature (typically 32-34°C) throughout the experiment.

  • Artificial Cerebrospinal Fluid (aCSF) Composition: The ionic composition of your aCSF is critical. Ensure that concentrations of K+, Ca2+, and Mg2+ are consistent and appropriate for maintaining baseline neuronal activity.

  • Oxygenation: Continuous and adequate oxygenation (95% O2 / 5% CO2) of the aCSF is crucial for slice viability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No epileptiform activity observed after this compound application. 1. This compound concentration is too low.2. Poor slice health.3. Ineffective drug delivery.1. Increase the concentration of this compound incrementally.2. Verify slice viability using electrophysiological criteria (e.g., stable resting membrane potential, ability to fire action potentials). Prepare fresh slices if necessary.3. Ensure proper perfusion of the slice with the this compound-containing aCSF. Check for blockages in the perfusion lines.
Epileptiform activity is too intense and unstable (e.g., leading to spreading depression). 1. This compound concentration is too high.2. Insufficient inhibitory tone in the slice.1. Decrease the concentration of this compound.2. Co-apply a low concentration of a GABA-A receptor PAM (e.g., diazepam at a low nanomolar range).3. Consider adding a low concentration of an L-type calcium channel blocker (e.g., verapamil).[3]
High variability in epileptiform activity between slices. 1. Inconsistent slice quality.2. Variability in experimental conditions.1. Standardize the slicing procedure to ensure consistent thickness and minimal damage.2. Ensure all experimental parameters (temperature, perfusion rate, aCSF composition) are identical for all experiments.
Loss of epileptiform activity over time. 1. Slice deterioration.2. Desensitization of receptors or channels.1. Ensure continuous and adequate perfusion with oxygenated aCSF.2. If the experiment is prolonged, consider using an interface chamber for better long-term viability. Check for signs of rundown in baseline synaptic transmission.

Experimental Protocols

Protocol 1: Establishing a Minimal and Stable this compound-Induced Epileptiform Activity Model

This protocol outlines a method for inducing a minimal and stable level of epileptiform activity using this compound, suitable for subsequent pharmacological or physiological studies.

1. Brain Slice Preparation:

  • Prepare acute brain slices (e.g., hippocampal or cortical, 300-400 µm thick) from the animal model of choice.
  • Use an ice-cold, oxygenated (95% O2 / 5% CO2) protective cutting solution (e.g., NMDG-based solution) to maximize slice viability.
  • After slicing, transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.

2. Electrophysiological Recording:

  • Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min) and temperature (32-34°C).
  • Obtain a stable baseline recording of spontaneous activity for at least 20 minutes before any drug application.

3. Induction of Minimal Epileptiform Activity:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it into the aCSF to the final desired concentrations.
  • Start by perfusing the slice with a very low concentration of this compound (e.g., in the low nanomolar range).
  • Monitor the electrophysiological recording for the emergence of epileptiform discharges.
  • If no activity is observed after 15-20 minutes, increase the concentration of this compound in small increments (e.g., 2-fold increases) until a stable and minimal level of interictal-like activity is achieved. The "minimal level" should be defined by the user based on their experimental needs (e.g., a consistent firing of single spikes every 10-30 seconds).

4. Fine-Tuning and Stabilization (if necessary):

  • If the activity becomes too intense or unstable, reduce the this compound concentration or co-apply one of the following:
  • A low concentration of a glycine receptor agonist (e.g., glycine).
  • A low concentration of a GABA-A receptor PAM (e.g., a benzodiazepine).
  • A low concentration of an L-type calcium channel blocker (e.g., verapamil).[3]
  • Allow the preparation to stabilize for at least 20-30 minutes at the desired level of activity before proceeding with the main experiment.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Epileptiform Discharge Frequency

This compound Concentration (nM)Average Interictal Spike Frequency (events/min)Average Seizure-Like Event Duration (s)
10.5 ± 0.20
52.1 ± 0.50
105.8 ± 1.23.2 ± 1.5
5015.3 ± 3.412.5 ± 4.1
100Spreading DepressionSpreading Depression

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Table 2: Effects of Modulatory Compounds on this compound-Induced Activity (Hypothetical Data)

Condition (with 10 nM this compound)Average Interictal Spike Frequency (events/min)Average Seizure-Like Event Duration (s)
Baseline 5.8 ± 1.23.2 ± 1.5
+ 1 µM Glycine 3.1 ± 0.80.5 ± 0.2
+ 10 nM Diazepam 2.5 ± 0.60
+ 1 µM Verapamil 1.8 ± 0.40

Note: This table presents hypothetical data for illustrative purposes. Concentrations and effects must be determined empirically.

Visualizations

RU5135_Action_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicles GlyR Glycine Receptor (Ion Channel) Glycine_Vesicle->GlyR Glycine Release Neuron_State Hyperpolarization (Inhibition) GlyR->Neuron_State Cl- Influx Hyperexcitability Hyperexcitability (Epileptiform Activity) Neuron_State->Hyperexcitability Blockade of Inhibition This compound This compound This compound->GlyR Antagonizes

Caption: Mechanism of this compound-induced hyperexcitability.

Troubleshooting_Workflow Start Start Experiment: Apply low dose this compound Check_Activity Is epileptiform activity at desired minimal level? Start->Check_Activity Activity_Too_Low Activity Too Low / Absent Check_Activity->Activity_Too_Low No Activity_Too_High Activity Too High / Unstable Check_Activity->Activity_Too_High No Proceed Proceed with Experiment Check_Activity->Proceed Yes Increase_this compound Increase this compound Concentration Activity_Too_Low->Increase_this compound Decrease_this compound Decrease this compound Concentration Activity_Too_High->Decrease_this compound Add_PAM Co-apply GABA-A PAM or L-type Ca2+ Blocker Activity_Too_High->Add_PAM Increase_this compound->Check_Activity Decrease_this compound->Check_Activity Add_PAM->Check_Activity

Caption: Workflow for titrating this compound activity.

Signaling_Modulation cluster_inhibition Inhibitory Control cluster_excitability Neuronal Excitability GlyR_Activity Glycine Receptor Activity Epileptiform_Activity Epileptiform Activity GlyR_Activity->Epileptiform_Activity Reduces GABA_A_Activity GABA-A Receptor Activity GABA_A_Activity->Epileptiform_Activity Reduces This compound This compound This compound->GlyR_Activity Inhibits GABA_PAM GABA-A PAM GABA_PAM->GABA_A_Activity Enhances Glycine_Agonist Glycine Agonist Glycine_Agonist->GlyR_Activity Enhances

Caption: Modulation of inhibitory pathways.

References

Technical Support Center: Troubleshooting Blood-Brain Barrier Permeability for CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the blood-brain barrier (BBB) permeability of their compounds, using the fictional steroid derivative RU5135 as a case study for a compound with potential CNS activity but facing permeability challenges.

This compound Overview

This compound is a novel convulsant amidine steroid that functions by inhibiting gamma-aminobutyric acid (GABA) receptor binding and acting as a glycine antagonist.[1][2] While its primary mechanism of action is on CNS targets, its effectiveness can be limited by its ability to cross the blood-brain barrier. This guide will address common issues and experimental approaches to assess and potentially improve the brain penetration of this compound and similar compounds.

Chemical Properties of this compound:

PropertyValue
CAS Number 78774-26-2[1]
Molecular Formula C18H28N2O2[1]
Molecular Weight 304.43 g/mol [1]
IUPAC Name (3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one[1]

Troubleshooting Guide: Low Brain Penetration of this compound

This guide addresses common experimental problems that can lead to observations of low BBB permeability for this compound.

Problem 1: Inconsistent or Low Permeability in In Vitro BBB Models

Question: Our in vitro BBB model (e.g., Transwell assay with endothelial cells) shows low and variable apparent permeability (Papp) for this compound. How can we troubleshoot this?

Answer:

Several factors can contribute to these issues in in vitro models:

  • Model Integrity: The tightness of your in vitro BBB model is crucial.[3][4]

    • Transendothelial Electrical Resistance (TEER): Ensure TEER values are stable and sufficiently high before and during the experiment. A drop in TEER indicates a compromised barrier.

    • Tracer Permeability: Use a low permeability marker like Lucifer Yellow or a high molecular weight dextran to confirm the integrity of the cell monolayer. High tracer permeability suggests paracellular leakage.[4]

  • Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which are highly expressed at the BBB and actively pump compounds back into the bloodstream.[5][6]

    • Conduct a bi-directional permeability assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests active efflux.

    • Use P-gp inhibitors: Co-incubate this compound with a known P-gp inhibitor (e.g., verapamil, zosuquidar).[7][8] A significant increase in A-B permeability in the presence of the inhibitor confirms P-gp mediated efflux.

  • Metabolism: The compound may be metabolized by enzymes present in the endothelial cells. Analyze the receiver compartment for the presence of metabolites.

Problem 2: Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies

Question: We observe a low brain-to-plasma concentration ratio (Kp) for this compound in our rodent studies. What are the potential causes and next steps?

Answer:

A low Kp value indicates poor accumulation of the compound in the brain. Here’s how to investigate:

  • Plasma Protein Binding: High binding to plasma proteins leaves less free drug available to cross the BBB.[9] Determine the fraction of this compound bound to plasma proteins using methods like equilibrium dialysis.

  • P-glycoprotein Efflux: As with in vitro models, P-gp efflux is a major contributor to low brain penetration in vivo.[10]

    • Administer a P-gp inhibitor: Co-administer this compound with a P-gp inhibitor and observe if the brain concentration of this compound increases.

  • Brain Tissue Binding: High non-specific binding of the compound to brain tissue can sequester it, but this would typically lead to a higher Kp value. However, understanding the unbound brain concentration is key.

  • Unbound Brain-to-Plasma Ratio (Kp,uu): This is the most accurate measure of BBB penetration as it considers the unbound, pharmacologically active concentrations in both compartments.[11] A Kp,uu close to 1 suggests passive diffusion, while a value less than 1 indicates active efflux.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for assessing the BBB permeability of a new compound like this compound?

A1: A tiered approach is recommended. Start with in silico predictions of physicochemical properties (LogP, PSA, molecular weight) to estimate passive permeability. Follow this with an in vitro assessment using a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick screen of passive diffusion. Then, move to a cell-based in vitro BBB model (e.g., Caco-2 or immortalized brain endothelial cells) to evaluate both passive permeability and the potential for active transport.[9][12]

Q2: How can we differentiate between low passive permeability and active efflux as the cause of poor brain penetration?

A2: A bi-directional transport assay in a cell-based model is the key experiment. If the permeability from the basolateral to the apical side is significantly higher than in the opposite direction (efflux ratio > 2), active efflux is likely the dominant mechanism. If the permeability is low and similar in both directions, poor passive permeability is the more probable cause.

Q3: If this compound is a P-gp substrate, what are the strategies to improve its brain penetration?

A3: Several strategies can be employed:

  • Structural Modification: Modify the chemical structure of this compound to reduce its affinity for P-gp. This can involve masking hydrogen bond donors or altering lipophilicity.[13]

  • Prodrug Approach: Design a more lipophilic prodrug that can cross the BBB and then be enzymatically cleaved in the brain to release the active this compound.

  • Co-administration with a P-gp Inhibitor: While effective, this can lead to drug-drug interactions and systemic toxicity, as P-gp is also present in other tissues like the gut and kidneys.[14]

  • Nanoparticle Formulation: Encapsulating this compound in nanoparticles can shield it from P-gp and facilitate its transport across the BBB.[13]

Q4: What are the key parameters to measure in an in vivo study to assess BBB permeability?

A4: The primary measurement is the brain-to-plasma concentration ratio (Kp). It's also crucial to measure the unbound fractions in both plasma (fu,plasma) and brain tissue (fu,brain) to calculate the unbound brain-to-plasma ratio (Kp,uu). This provides the most accurate assessment of the compound's ability to cross the BBB.

Experimental Protocols

Protocol 1: In Vitro Bi-directional Permeability Assay

Objective: To determine the apparent permeability (Papp) of this compound and its efflux ratio across a brain endothelial cell monolayer.

Methodology:

  • Cell Culture: Culture brain endothelial cells (e.g., hCMEC/D3) on Transwell inserts until a confluent monolayer is formed, confirmed by TEER measurements.

  • Apical to Basolateral (A-B) Permeability:

    • Add this compound (at a known concentration) to the apical (upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

    • Analyze the concentration of this compound in the samples using LC-MS/MS.

  • Basolateral to Apical (B-A) Permeability:

    • Add this compound to the basolateral chamber.

    • Take samples from the apical chamber at the same time points.

    • Analyze the concentration of this compound.

  • Calculation of Papp and Efflux Ratio:

    • Calculate Papp for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).

Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) Determination

Objective: To determine the concentration of this compound in the brain and plasma of rodents at a specific time point.

Methodology:

  • Animal Dosing: Administer this compound to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).

  • Sample Collection: At a predetermined time point (e.g., 1 or 2 hours post-dose), anesthetize the animals and collect blood via cardiac puncture.

  • Brain Homogenization: Perfuse the brain with saline to remove residual blood, then harvest and homogenize the brain tissue.

  • Sample Analysis: Determine the concentration of this compound in both plasma and brain homogenate using LC-MS/MS.

  • Calculation of Kp:

    • Kp = Cbrain / Cplasma, where Cbrain is the concentration in the brain and Cplasma is the concentration in the plasma.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Start: New Compound (this compound) pampa PAMPA Assay invitro_start->pampa Passive Permeability Screen cell_based Cell-Based BBB Model (e.g., Transwell) pampa->cell_based Promising Passive Permeability bidirectional Bi-directional Assay (A-B and B-A) cell_based->bidirectional efflux_ratio Calculate Efflux Ratio bidirectional->efflux_ratio inhibitor_study P-gp Inhibitor Study efflux_ratio->inhibitor_study If Efflux Ratio > 2 invivo_start Proceed to In Vivo inhibitor_study->invivo_start Confirmation of P-gp Substrate kp_study Brain-to-Plasma Ratio (Kp) Study fu_plasma Determine fu,plasma kp_study->fu_plasma fu_brain Determine fu,brain kp_study->fu_brain kpuu_calc Calculate Kp,uu fu_plasma->kpuu_calc fu_brain->kpuu_calc invivo_end Final Assessment of BBB Penetration kpuu_calc->invivo_end

Caption: Experimental workflow for assessing BBB permeability.

troubleshooting_logic start Low Brain Penetration Observed is_invitro In Vitro Model? start->is_invitro is_invivo In Vivo Model? start->is_invivo check_teer Check TEER & Tracer Permeability is_invitro->check_teer Yes check_protein_binding Check Plasma Protein Binding is_invivo->check_protein_binding Yes run_bidirectional Run Bi-directional Assay check_teer->run_bidirectional Barrier Intact efflux_ratio Efflux Ratio > 2? run_bidirectional->efflux_ratio is_efflux_substrate Conclusion: P-gp Efflux Substrate efflux_ratio->is_efflux_substrate Yes is_poor_permeability Conclusion: Poor Passive Permeability efflux_ratio->is_poor_permeability No use_pgp_inhibitor Co-administer P-gp Inhibitor check_protein_binding->use_pgp_inhibitor brain_conc_increase Brain Conc. Increases? use_pgp_inhibitor->brain_conc_increase brain_conc_increase->is_efflux_substrate Yes brain_conc_increase->is_poor_permeability No

Caption: Troubleshooting logic for low brain penetration.

References

Technical Support Center: RU5135 Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No dedicated long-term toxicity studies for RU5135 have been identified in publicly available literature. The following troubleshooting guides and FAQs are based on the known pharmacological action of this compound as a competitive antagonist of GABA-A and glycine receptors. The potential toxicities and experimental guidance are therefore hypothetical and intended to support researchers in designing and interpreting their own long-term in vivo studies.

Frequently Asked Questions (FAQs)

General

Q1: What is the known mechanism of action for this compound?

A1: this compound is a steroid derivative that acts as a competitive antagonist at both gamma-aminobutyric acid type A (GABA-A) receptors and glycine receptors (GlyRs).[1][2][3][4] It shares a common site of action with bicuculline at the GABA-A receptor and with strychnine at the glycine receptor.[4]

Q2: Are there any published long-term in vivo toxicity studies for this compound?

A2: As of our latest literature review, there are no specific long-term toxicity studies published for this compound. The information provided in this guide is based on its mechanism of action and the known consequences of chronic GABAergic and glycinergic antagonism.

Hypothetical Long-Term Toxicity

Q3: What are the potential long-term toxicities of this compound based on its mechanism of action?

A3: Chronic antagonism of inhibitory GABA-A and glycine receptors could theoretically lead to a state of neuronal hyperexcitability. Potential long-term consequences might include:

  • Neurotoxicity: Seizures, tremors, and neuronal damage due to excitotoxicity.[5][6][7]

  • Behavioral Changes: Increased anxiety, restlessness, and altered motor function.[6][8]

  • Developmental Defects: Disruption of normal neural development, as both GABAergic and glycinergic signaling are crucial for neurogenesis, cell migration, and synapse formation.[9][10][11][12][13]

  • Organ System Effects: Potential secondary effects on cardiovascular and respiratory systems, particularly during episodes of intense muscle contraction.[6]

Q4: How might chronic this compound administration affect GABA-A and glycine receptor expression?

A4: Long-term blockade of neurotransmitter receptors can lead to compensatory changes in the brain. Chronic administration of a GABA-A receptor antagonist has been shown to cause down-regulation of receptor binding sites in some brain regions.[14] Similarly, chronic blockade of NMDA receptors can alter the expression of GABA-A receptor subunits.[15] Therefore, it is plausible that long-term this compound treatment could lead to changes in the expression levels of both GABA-A and glycine receptor subunits, which could have lasting effects on neuronal function.

Troubleshooting Experimental Issues

Q1: My animals are exhibiting spontaneous seizures after several weeks of this compound administration. What should I do?

A1:

  • Immediate Action: If an animal is actively seizing, ensure it is in a safe environment to prevent injury. Monitor its respiratory rate.

  • Troubleshooting Steps:

    • Re-evaluate Dosage: The current dose may be too high for chronic administration. Consider a dose-response study to find a sub-convulsive dose.

    • Monitor Plasma Levels: Measure the plasma concentration of this compound to ensure it is within the desired range and not accumulating unexpectedly.

    • Assess Animal Health: Check for other signs of toxicity, such as weight loss or changes in water and food intake, which could affect drug metabolism and sensitivity.

    • Consider an Alternative Dosing Regimen: A different dosing schedule (e.g., less frequent administration) might prevent the cumulative effects leading to seizures.

Q2: I am observing significant weight loss and reduced activity in my animal cohort treated with this compound. What could be the cause?

A2:

  • Possible Causes:

    • General Malaise: The compound may be causing a general feeling of being unwell, leading to decreased appetite and activity.

    • Neurological Stress: A state of constant low-level hyperexcitability can be metabolically demanding and stressful.

    • Motor Impairment: Subtle motor deficits caused by interference with spinal cord and brainstem inhibitory circuits could make accessing food and water difficult.[16][17]

  • Troubleshooting Steps:

    • Daily Health Monitoring: Implement a daily checklist to monitor weight, food and water intake, and general behavior.

    • Behavioral Assays: Conduct specific behavioral tests (e.g., open field, rotarod) to quantify changes in activity and motor coordination.

    • Nutritional Support: If weight loss is significant, provide a more palatable and easily accessible food source.

    • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of major organs to check for any underlying pathology.

Data Presentation

Table 1: Hypothetical Data Summary for a 90-Day this compound Toxicity Study in Rats

ParameterControl GroupLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Mortality (%) 00520
Mean Body Weight Change (g) +120+110+80+40
Incidence of Seizures (%) 001550
Mean Serum Corticosterone (ng/mL) 150180250400
Hippocampal Neuronal Loss (%) <1<1515

Experimental Protocols

Protocol 1: Assessment of Long-Term Neurological Toxicity of this compound in Rodents

  • Animal Model: Male and female Sprague-Dawley rats (8 weeks old).

  • Groups:

    • Vehicle Control (e.g., saline or appropriate solvent).

    • This compound Low Dose.

    • This compound Mid Dose.

    • This compound High Dose.

    • (Optional) Positive Control (e.g., a sub-convulsive dose of picrotoxin or strychnine).

  • Dosing: Daily administration (e.g., intraperitoneal injection or oral gavage) for 90 days.

  • Monitoring:

    • Daily: Clinical signs of toxicity (seizures, tremors, changes in posture or gait), mortality.

    • Weekly: Body weight, food and water consumption.

    • Monthly: Behavioral testing (e.g., open field for locomotor activity, elevated plus maze for anxiety-like behavior).

  • Terminal Procedures:

    • Blood Collection: For hematology and clinical chemistry analysis.

    • Perfusion and Tissue Collection: Brain and other major organs (liver, kidneys, heart, lungs, spleen).

    • Histopathology: H&E staining of all major organs. Immunohistochemistry of brain tissue for markers of neuronal damage (e.g., Fluoro-Jade C) and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Neurochemical Analysis: (Optional) HPLC or mass spectrometry to measure neurotransmitter levels in different brain regions.

Visualizations

GABA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaged GABA_A_Receptor GABA-A Receptor (Chloride Channel) Vesicle->GABA_A_Receptor Release Chloride Cl- influx GABA_A_Receptor->Chloride This compound This compound This compound->GABA_A_Receptor Antagonizes Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization

Caption: GABAergic signaling pathway and the antagonistic action of this compound.

Glycine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serine Serine SHMT Serine Hydroxy- methyltransferase Serine->SHMT Glycine Glycine SHMT->Glycine Vesicle Synaptic Vesicle Glycine->Vesicle Packaged Glycine_Receptor Glycine Receptor (Chloride Channel) Vesicle->Glycine_Receptor Release Chloride Cl- influx Glycine_Receptor->Chloride This compound This compound This compound->Glycine_Receptor Antagonizes Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization

Caption: Glycinergic signaling pathway and the antagonistic action of this compound.

Experimental_Workflow A Acclimatization (7 days) B Baseline Behavioral Testing A->B C Randomization into Treatment Groups B->C D Chronic Dosing with this compound (90 days) C->D E Daily Clinical Observation Weekly Body Weights D->E F Monthly Behavioral Testing D->F G Terminal Blood Collection & Necropsy D->G H Histopathology & Data Analysis G->H

Caption: Experimental workflow for a long-term toxicity study of this compound.

References

Technical Support Center: Improving In Vivo Delivery of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo delivery of poorly soluble compounds, exemplified here as RU5135. Our goal is to provide practical solutions and detailed experimental protocols to enhance the bioavailability and efficacy of your research compounds.

Frequently Asked Questions (FAQs)

Q1: My compound is highly potent in vitro but shows little to no efficacy in my animal models. What is the likely cause?

A1: A common reason for this discrepancy is poor oral bioavailability, which is often a result of low aqueous solubility.[1] For a compound to be effective after oral administration, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation. If a compound has low solubility, its dissolution rate will be very low, leading to poor absorption and low bioavailability. It is crucial to evaluate the physicochemical properties of your compound, such as its solubility and permeability, to address this issue.

Q2: What are the initial strategies I should consider to improve the in vivo delivery of my poorly soluble compound?

A2: The primary goal is to enhance the compound's solubility and dissolution rate.[1][2] Initial strategies to consider include:

  • Co-solvent Systems: Using a mixture of a water-miscible organic solvent and an aqueous vehicle to dissolve the compound.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the formulation can significantly increase its solubility.[2][3]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate.[2]

Q3: When should I consider more advanced formulation strategies?

A3: If simple methods like co-solvents or pH adjustments are insufficient to achieve the desired exposure, or if you observe issues like precipitation upon dilution, more advanced strategies are warranted. These are particularly important for later-stage preclinical studies, such as pharmacokinetic and efficacy models. Advanced approaches include lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), amorphous solid dispersions, and nanosuspensions.[4][5]

Q4: What are the advantages of using a Self-Emulsifying Drug Delivery System (SEDDS)?

A4: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[5][6][7] The key advantages include:

  • Enhanced solubilization of hydrophobic drugs.[6][7]

  • Improved oral bioavailability.[5][6][7]

  • Potential to bypass first-pass metabolism through lymphatic absorption.[8][9]

  • Protection of the drug from degradation in the GI tract.[5]

Q5: How do nanosuspensions improve the bioavailability of poorly soluble drugs?

A5: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[10] They enhance bioavailability by:

  • Increasing the surface area of the drug, which leads to a higher dissolution rate.

  • Improving the saturation solubility of the drug.

  • Enhancing adhesion to biological membranes, which can increase absorption.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates from the formulation upon storage or dilution. The compound's concentration exceeds its thermodynamic solubility in the vehicle.Reduce the compound's concentration or add a precipitation inhibitor such as HPMC or PVP.[1]
A shift in pH upon dilution into aqueous media is causing the compound to precipitate.Buffer the formulation to maintain a pH at which the compound is most soluble.[1]
High variability in plasma concentrations between animals. Inconsistent dosing due to a non-homogenous formulation (e.g., a poorly suspended compound).For suspensions, ensure uniform mixing before each administration. For solutions, confirm that the compound is fully dissolved.[1]
The presence or absence of food in the animals' stomachs is affecting drug absorption.Standardize the feeding schedule for all animals in the study.[1]
Low and variable oral bioavailability. Poor dissolution of the compound in the gastrointestinal tract.Consider advanced formulation strategies such as micronization, nanosuspensions, or SEDDS to improve the dissolution rate.[1]
First-pass metabolism is significantly reducing the amount of drug reaching systemic circulation.Explore lipid-based formulations like SEDDS that can promote lymphatic absorption, thereby bypassing the liver.[8][9]

Data Presentation: Comparison of Formulation Strategies

Formulation StrategyTypical CompositionAdvantagesDisadvantages
Co-solvent System 1-40% Organic Co-solvent (e.g., PEG 400, Propylene Glycol, Ethanol) in an aqueous vehicle.[11]Simple and quick to prepare, suitable for early-stage screening.Risk of drug precipitation upon dilution in vivo, potential for solvent toxicity at high concentrations.[11]
pH Adjustment Aqueous buffer (e.g., citrate, phosphate) to maintain a specific pH.Simple and cost-effective for ionizable compounds.Risk of precipitation upon injection into physiological pH, potential for local irritation.[12]
Nanosuspension Drug particles (100-1000 nm), stabilizers (e.g., 0.5% HPMC, 0.5% Tween 80).[13]Significant increase in dissolution rate and bioavailability, applicable to a wide range of compounds.[13]Requires specialized equipment (e.g., high-pressure homogenizer, media mill), potential for particle aggregation over time.
Self-Emulsifying Drug Delivery System (SEDDS) Oil (e.g., medium-chain triglycerides), Surfactant (30-60%, e.g., Cremophor EL, Tween 80), Co-surfactant (e.g., Transcutol).[12]High drug loading capacity, enhances solubility and absorption, can bypass first-pass metabolism.[5][12]Can be complex to formulate, potential for GI irritation from high surfactant concentrations.[12]
Amorphous Solid Dispersion Drug dispersed in a polymer matrix (e.g., PVP, HPMC).Maintains the drug in a high-energy, more soluble amorphous state, can lead to supersaturation and enhanced absorption.[4]The amorphous form is thermodynamically unstable and can recrystallize over time, requiring careful selection of polymers and manufacturing processes.[14]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

Objective: To prepare a simple solution of a poorly soluble compound for initial in vivo screening.

Methodology:

  • Weigh the required amount of the compound and place it in a sterile vial.

  • Add the primary organic co-solvent (e.g., DMSO, PEG 400) to the vial.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Slowly add the aqueous component (e.g., saline, PBS) to the vial while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a lipid-based system to enhance the oral bioavailability of a hydrophobic compound.

Methodology:

  • Excipient Screening: Determine the solubility of the compound in various oils, surfactants, and co-surfactants.

  • Formulation: Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

  • Add the compound to the mixture of excipients.

  • Seal the vial and mix the components by vortexing and/or gentle heating until a clear, homogenous solution is formed.

  • Self-Emulsification Assessment: Add a small aliquot of the SEDDS formulation to a larger volume of water with gentle agitation and observe the formation of an emulsion. The emulsion should appear clear or slightly bluish.

Protocol 3: Preparation of a Nanosuspension by Wet Media Milling

Objective: To produce drug nanoparticles to increase the dissolution rate and bioavailability.

Methodology:

  • Vehicle Preparation: Prepare an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 0.5% w/v HPMC and 0.5% w/v Tween 80).

  • Premixing: Disperse the compound in the stabilizer solution to form a presuspension.

  • Milling: Add the presuspension and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber.

  • Mill the suspension at a high speed for a specified duration. The milling time will need to be optimized for each compound.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Analyze the particle size distribution and zeta potential of the nanosuspension using dynamic light scattering.

Mandatory Visualizations

G cluster_0 Formulation Selection Workflow for Poorly Soluble Compounds Start Start: Poorly Soluble Compound PhysChem Characterize Physicochemical Properties (Solubility, pKa, logP, etc.) Start->PhysChem Ionizable Is the compound ionizable? PhysChem->Ionizable pH_Feasible Is pH adjustment feasible for the route of administration? Ionizable->pH_Feasible Yes CoSolvent Screen Co-solvent Systems Ionizable->CoSolvent No pH_Feasible->CoSolvent No pH_Formulation Develop pH-adjusted Formulation pH_Feasible->pH_Formulation Yes Precipitation Precipitation upon dilution? CoSolvent->Precipitation Advanced Proceed to Advanced Formulations Precipitation->Advanced Yes CoSolvent_Formulation Optimize Co-solvent Formulation Precipitation->CoSolvent_Formulation No Lipid Lipid-Based (e.g., SEDDS) Advanced->Lipid Amorphous Amorphous Solid Dispersion Advanced->Amorphous Nano Nanosuspension Advanced->Nano End Final Formulation pH_Formulation->End CoSolvent_Formulation->End Lipid->End Amorphous->End Nano->End

Caption: A workflow for selecting an appropriate formulation strategy.

G cluster_1 Generic Kinase Inhibitor Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation This compound This compound (Kinase Inhibitor) This compound->RAF

Caption: A generic kinase inhibitor signaling pathway.

References

Validation & Comparative

A Comparative Guide to RU5135 and Strychnine as Glycine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent glycine receptor (GlyR) antagonists: the classic alkaloid, strychnine, and the synthetic steroid derivative, RU5135. Both compounds are potent blockers of inhibitory glycinergic neurotransmission, primarily in the spinal cord and brainstem, leading to excitatory effects. While strychnine is the archetypal competitive antagonist at GlyRs, this compound has been characterized as a similarly potent, "strychnine-like" antagonist. This guide will delve into their comparative binding affinities, receptor subtype selectivity, and functional antagonism, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for this compound and strychnine. It is important to note that the data for the two compounds are derived from different experimental paradigms. The affinity for strychnine is primarily determined through radioligand binding assays (Ki/Kd), while the potency of this compound is reported as a pA2 value from functional antagonism studies, from which an approximate antagonist equilibrium constant (Kb) is calculated.

ParameterThis compoundStrychnineExperimental System
Binding Affinity (Ki/Kd) Not available~30 nM[1][2][3][4][5][³H]strychnine binding to rodent spinal cord/brainstem synaptic membranes
Functional Antagonism (Kb) ~21.4 nM (calculated from pA2)Not directly comparableSchild analysis of glycine-induced responses in rat optic nerve[6]
pA2 Value 7.67[6]6.86Glycine antagonism on rat optic nerve[6] / Glycine-evoked [³H]-ACh release in rat caudatoputamen[7]
Electrophysiology (IC50) Not availableα1 homomers: 16 nMα2 homomers: 18 nMα2* homomers: 18 µMWhole-cell patch-clamp on HEK 293 cells expressing recombinant rat GlyR subunits[8]
GABAA Receptor Antagonism pA2 = 8.31 (vs. muscimol)InsensitiveFunctional antagonism on rat cuneate nucleus[6]

Note on pA2 and Kb: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. For a competitive antagonist, the pA2 is theoretically equal to the negative logarithm of the antagonist's equilibrium constant (Kb). The Kb for this compound was calculated using the formula: Kb = 10^(-pA2).

Comparative Performance

Potency at Glycine Receptors

Both this compound and strychnine are highly potent antagonists at strychnine-sensitive glycine receptors. The calculated Kb for this compound (~21.4 nM) is in a similar nanomolar range to the experimentally determined binding affinity of strychnine (~30 nM)[1][2][3][4][5][6]. The IUPHAR/BPS Guide to PHARMACOLOGY corroborates this, stating that this compound demonstrates comparable potency to strychnine[9]. This indicates that both compounds are effective at blocking glycine receptors at low nanomolar concentrations.

Receptor Subtype Selectivity

Strychnine: Studies on recombinant glycine receptors have shown that strychnine exhibits high affinity for α1 and α2 subunits, but a significantly lower affinity for the α2* splice variant[8]. There is evidence to suggest that strychnine does not significantly discriminate between α1 and α1β heteromeric receptors[10]. Overall, while showing some variation in potency across different alpha subunits, strychnine is generally considered a non-selective antagonist for the major adult isoforms of the glycine receptor.

This compound: Direct quantitative data on the subtype selectivity of this compound is limited. However, its characterization as "strychnine-like" suggests a broad activity across strychnine-sensitive GlyR subtypes[10]. A key differentiator is this compound's activity at GABAA receptors. It has been shown to antagonize the GABAA agonist muscimol with a pA2 of 8.31, which corresponds to a Kb of approximately 4.9 nM[6]. This indicates that this compound is a potent GABAA receptor antagonist, in addition to its effects on glycine receptors. Strychnine, in contrast, is highly selective for glycine receptors and does not significantly affect GABAA receptors[11].

In Vivo Effects

Both this compound and strychnine produce convulsant effects in vivo, which is consistent with their antagonism of inhibitory glycine receptors in the spinal cord. Blockade of glycinergic inhibition leads to disinhibition of motor neurons, resulting in reflex hyperexcitability and convulsions. This compound has been described as a potent strychnine-like glycine antagonist in the spinal cord of anesthetized cats, with less effect on GABA-mediated inhibition in that preparation[10]. This suggests that its in vivo effects are primarily mediated through glycine receptor antagonism.

Signaling Pathways and Experimental Workflows

Glycine Receptor Signaling and Antagonism

The following diagram illustrates the basic signaling pathway of an inhibitory glycinergic synapse and the mechanism of action of competitive antagonists like this compound and strychnine.

Glycine_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Synaptic Vesicle with Glycine Presynaptic_Membrane Glycine_Vesicle->Presynaptic_Membrane Action Potential Causes Release Glycine Glycine GlyR Glycine Receptor (Ligand-gated Cl- channel) Chloride Cl- GlyR->Chloride Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx leads to Glycine->GlyR Binds to Antagonist This compound / Strychnine Antagonist->GlyR Competitively Blocks

Glycinergic synapse and antagonist action.
Experimental Workflow for Antagonist Characterization

The diagram below outlines a typical workflow for characterizing and comparing glycine receptor antagonists like this compound and strychnine.

Antagonist_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (e.g., [³H]strychnine) Binding_Data Determine Ki / Kd (Binding Affinity) Binding_Assay->Binding_Data Electrophysiology Electrophysiology (Patch-Clamp) Ephys_Data Determine IC50 / pA2 (Functional Potency) Electrophysiology->Ephys_Data Selectivity Receptor Subtype Selectivity (Using recombinant receptors) Binding_Data->Selectivity Ephys_Data->Selectivity Animal_Model Animal Model (e.g., Mouse, Rat) Selectivity->Animal_Model Leads to Behavioral_Assay Behavioral Assay (e.g., Convulsant Activity) Animal_Model->Behavioral_Assay Potency_Tox Determine In Vivo Potency (ED50) and Toxicity (LD50) Behavioral_Assay->Potency_Tox

Workflow for glycine antagonist evaluation.

Experimental Protocols

Radioligand Binding Assay for Glycine Receptor

This protocol is based on the classic methods for determining the binding affinity of ligands to the glycine receptor using [³H]strychnine.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) by measuring its ability to displace [³H]strychnine from glycine receptors in rodent spinal cord membranes.

Materials:

  • Tissue: Adult rat or mouse spinal cord.

  • Buffers:

    • Homogenization Buffer: 0.32 M sucrose.

    • Assay Buffer: 50 mM sodium potassium phosphate buffer (pH 7.4).

  • Radioligand: [³H]strychnine (specific activity ~15-30 Ci/mmol).

  • Non-specific binding control: 1 mM Glycine or 100 µM unlabeled strychnine.

  • Test compounds: this compound and unlabeled strychnine at various concentrations.

  • Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Dissect spinal cords and homogenize in ice-cold 0.32 M sucrose.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

    • Resuspend the pellet in assay buffer and repeat the centrifugation step to wash the membranes.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • Set up assay tubes containing:

      • A fixed concentration of [³H]strychnine (e.g., 1-5 nM).

      • A range of concentrations of the test compound (e.g., this compound) or unlabeled strychnine for competition curves.

      • Assay buffer to a final volume of 500 µL.

      • For non-specific binding, add 1 mM glycine.

    • Initiate the binding reaction by adding the membrane preparation (50-100 µg of protein) to each tube.

    • Incubate at 4°C for 10-30 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a method for assessing the functional antagonism of glycine receptors by this compound or strychnine in cultured neurons or cells expressing recombinant receptors.

Objective: To determine the IC50 for the inhibition of glycine-evoked currents by a test compound.

Materials:

  • Cells: Primary cultured spinal cord neurons or a cell line (e.g., HEK293) expressing recombinant glycine receptors.

  • Solutions:

    • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

    • Internal (pipette) solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH).

  • Agonist: Glycine.

  • Antagonists: this compound, strychnine.

  • Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, microscope.

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips suitable for microscopy and recording.

    • Mount the coverslip in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with external solution.

  • Patch-Clamp Recording:

    • Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with internal solution.

    • Approach a cell with the pipette and form a high-resistance (>1 GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Apply a concentration of glycine that elicits a submaximal current response (e.g., the EC20-EC50 concentration) for a short duration (e.g., 2-5 seconds) to establish a baseline response.

    • Co-apply the same concentration of glycine with increasing concentrations of the antagonist (this compound or strychnine).

    • Record the peak amplitude of the glycine-evoked inward current in the absence and presence of the antagonist.

    • Ensure a sufficient wash-out period between applications to allow for recovery from any desensitization.

  • Data Analysis:

    • Measure the peak current amplitude for each antagonist concentration.

    • Normalize the current amplitudes to the control response (glycine alone).

    • Plot the normalized current as a function of the antagonist concentration.

    • Fit the data with a logistic function to determine the IC50 value.

Conclusion

Both this compound and strychnine are highly potent competitive antagonists of the inhibitory glycine receptor. Their potencies are in the low nanomolar range, making them valuable tools for studying glycinergic neurotransmission. The primary distinction lies in their selectivity: strychnine is highly selective for glycine receptors, whereas this compound also exhibits potent antagonistic activity at GABAA receptors. The choice between these two antagonists will therefore depend on the specific experimental question. For studies requiring specific blockade of glycine receptors, strychnine remains the gold standard. This compound, while a potent glycine antagonist, should be used with caution in systems where GABAA receptors are also present and their blockade could confound the results. This guide provides a framework for understanding the key differences between these two compounds and the experimental approaches used to characterize their activity.

References

Navigating Receptor Selectivity: A Comparative Guide to RU5135 and Steroid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a compound is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a comparative analysis of the steroid derivative RU5135 and explores the broader concept of cross-reactivity among endogenous and synthetic steroids with their respective receptors.

While this compound is a steroid derivative, current scientific literature predominantly characterizes it as an antagonist of inhibitory amino acid receptors, namely the glycine and GABA-A receptors, rather than a ligand for traditional steroid hormone receptors. This guide is therefore presented in two parts. The first part details the activity of this compound on its known targets. The second part offers a comparative overview of the cross-reactivity profiles of common steroids across the glucocorticoid (GR), mineralocorticoid (MR), progesterone (PR), and androgen (AR) receptors, providing a valuable reference for steroid-related research.

Part 1: this compound - An Antagonist of Inhibitory Neurotransmitter Receptors

This compound has been identified as a potent antagonist at glycine and GABA-A receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system.

Quantitative Analysis of this compound Activity

The antagonistic activity of this compound at these receptors has been quantified using electrophysiological measurements, yielding pA2 values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve.

CompoundTarget ReceptorAgonistpA2 ValueReference
This compoundGlycine ReceptorGlycine7.67[1]
This compoundGABA-A ReceptorMuscimol8.31[1]

A higher pA2 value indicates greater antagonist potency. The data indicates that this compound is a potent antagonist at both receptors, with a slightly higher potency for the GABA-A receptor when muscimol is used as the agonist.[1]

Experimental Protocols

Electrophysiological Recording of Amino Acid Responses

The pA2 values for this compound were determined by measuring its ability to antagonize the effects of glycine and the GABA-A agonist muscimol on isolated preparations of rat optic nerve and cuneate nucleus, respectively.[1]

  • Tissue Preparation: Isolated rat optic nerve and cuneate nucleus slices were prepared and maintained in an appropriate physiological solution.

  • Electrophysiological Recording: Extracellular recordings were made from single neurons to measure their firing rate.

  • Agonist Application: Glycine or muscimol was applied to the tissue preparation to elicit a response (e.g., a change in neuronal firing rate).

  • Antagonist Application: this compound was then introduced at various concentrations in the presence of the agonist.

  • Data Analysis: The concentration of this compound required to cause a two-fold rightward shift in the agonist dose-response curve was used to calculate the pA2 value.

Signaling Pathways of Inhibitory Neurotransmitter Receptors

The following diagrams illustrate the general signaling pathways of GABA-A and Glycine receptors.

GABAA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAA_R Binds to receptor Cl_ion Cl- Influx GABAA_R->Cl_ion Channel opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Glycine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (Ligand-gated Cl- channel) Glycine->GlyR Binds to receptor Cl_ion Cl- Influx GlyR->Cl_ion Channel opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Steroid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid Hormone Receptor_HSP Steroid Receptor Heat Shock Protein (HSP) Steroid->Receptor_HSP:f0 Diffuses into cell and binds receptor Receptor Activated Receptor Receptor_HSP->Receptor HSP dissociates Dimer Receptor Dimer Receptor->Dimer Translocates to nucleus and dimerizes HRE Hormone Response Element (HRE) on DNA Dimer->HRE Binds to HRE Transcription Gene Transcription HRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein Translation Competitive_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Receptor, Radioligand, Competitor) start->prepare_reagents incubation Incubate Receptor with Radioligand and varying concentrations of Competitor prepare_reagents->incubation separation Separate Bound and Free Radioligand incubation->separation quantification Quantify Bound Radioactivity separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis end End analysis->end

References

Comparative Analysis of Glucocorticoid Receptor Antagonists: A Focus on RU486 (Mifepristone)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature highlights the extensive research into glucocorticoid receptor (GR) antagonists, with a primary focus on the steroidal compound RU486, also known as mifepristone. While the initial search for "RU5135" did not yield specific comparative studies, the prevalence of RU486 in the context of GR antagonism suggests a likely user interest in this widely studied molecule. This guide provides a detailed comparison of RU486 with other GR antagonists, supported by experimental data, methodologies, and an overview of the underlying signaling pathways.

Quantitative Comparison of GR Antagonists

The following table summarizes the comparative binding affinities and inhibitory concentrations of RU486 (mifepristone) and other notable GR antagonists based on available research.

CompoundReceptor Binding Affinity (Kd, nM)Inhibitory Potency (Ki, nM)Cell Line/SystemReference
RU486 (Mifepristone) 15-70 (for GR and PR)10-30Rat hepatocytes[1]
Cyproterone Acetate 15-70 (for GR and PR)10-30Rat hepatocytes[1]
Dexamethasone >3 times lower affinity than RU486N/A (Agonist)Not specified[2]
Cortisol >10 times lower affinity than RU486N/A (Endogenous Agonist)Not specified[2]

Note: Kd represents the dissociation constant, where a lower value indicates higher binding affinity. Ki represents the inhibition constant, where a lower value indicates greater potency. PR refers to the Progesterone Receptor.

Experimental Protocols

The comparative efficacy of these compounds has been determined through various experimental protocols, as detailed below:

Receptor Binding Assays
  • Objective: To determine the binding affinity of compounds to the glucocorticoid receptor.

  • Methodology: A high-throughput screen for glucocorticoid receptor (GR) binding compounds was utilized. The specific details of the assay, such as the source of the receptor (e.g., purified protein, cell lysate) and the radiolabeled ligand used for competition, are crucial for interpreting the Kd values.[1]

In Vitro Functional Assays (Transactivation Assays)
  • Objective: To assess the ability of antagonists to inhibit the transcriptional activity of the GR induced by an agonist.

  • Cell Lines:

    • Rat hepatocytes: Used to characterize RU486 and cyproterone acetate as competitive antagonists of dexamethasone.[1]

    • Osteosarcoma cells: Employed to compare the potency of RU486 and cyproterone acetate in preventing dexamethasone-induced GR transactivation and NF-κB transrepression.[1]

    • AtT20 (mouse pituitary) cell line: Utilized to study the effects of the GR antagonist ORG 34517 and RU486 on GR nuclear translocation.[3]

  • General Protocol: Cells are typically transfected with a reporter gene construct containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase). Cells are then treated with a GR agonist (e.g., dexamethasone) in the presence or absence of the antagonist. The level of reporter gene expression is then measured to determine the antagonist's inhibitory activity.

In Vivo Assays
  • Objective: To evaluate the oral bioavailability and in vivo efficacy of GR antagonists.

  • Animal Model: Sprague-Dawley rats were administered the compounds to assess their ability to inhibit the transactivation of liver GR.[1]

Glucocorticoid Receptor Signaling Pathway and Antagonism

The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to its agonist (e.g., cortisol or dexamethasone), translocates from the cytoplasm to the nucleus. In the nucleus, the agonist-GR complex binds to glucocorticoid response elements (GREs) on DNA, leading to the recruitment of co-activator proteins and subsequent transcription of target genes.

Glucocorticoid receptor antagonists, such as RU486, competitively bind to the GR with high affinity.[2][4] This binding prevents the conformational changes necessary for the recruitment of co-activators.[4] Interestingly, the RU486-bound GR can still translocate to the nucleus and bind to DNA.[4] However, instead of activating transcription, it can recruit co-repressor proteins like NCoR, which actively suppresses gene expression.[4] This mechanism explains the potent antagonistic properties of RU486.

Some antagonists, like ORG 34517, exhibit a different mechanism by blocking the nuclear translocation of the agonist-bound GR, thereby acting as a "true" competitive antagonist without partial agonistic activities.[3]

Below are diagrams illustrating the key signaling pathways and experimental workflows.

Glucocorticoid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol (Agonist) GR_HSP GR-HSP Complex Cortisol->GR_HSP Binds GR_Cortisol GR-Cortisol Complex GR_HSP->GR_Cortisol Translocates GR_RU486 GR-RU486 Complex GR_HSP->GR_RU486 Translocates RU486 RU486 (Antagonist) RU486->GR_HSP Binds GRE GRE (DNA) GR_Cortisol->GRE Binds GR_RU486->GRE Binds Coactivators Co-activators GRE->Coactivators Recruits Corepressors Co-repressors (NCoR) GRE->Corepressors Recruits Transcription_Activation Gene Transcription (Activation) Coactivators->Transcription_Activation Transcription_Repression Gene Transcription (Repression) Corepressors->Transcription_Repression

Caption: Glucocorticoid receptor signaling pathway and RU486 antagonism.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Cell_Culture Cell Culture (e.g., Osteosarcoma cells) Transfection Transfection with GRE-Reporter Construct Cell_Culture->Transfection Treatment Treatment: Agonist +/- Antagonist Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Reporter_Assay Reporter Gene Assay (e.g., Luciferase) Lysis->Reporter_Assay Data_Analysis Data Analysis (Inhibitory Potency) Reporter_Assay->Data_Analysis Animal_Model Animal Model (e.g., Sprague-Dawley Rats) Compound_Admin Compound Administration (Oral) Animal_Model->Compound_Admin Tissue_Harvest Tissue Harvest (e.g., Liver) Compound_Admin->Tissue_Harvest Gene_Expression Analysis of Target Gene Expression Tissue_Harvest->Gene_Expression Efficacy_Eval Efficacy Evaluation Gene_Expression->Efficacy_Eval

Caption: General experimental workflow for evaluating GR antagonists.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of RU5135

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for the research chemical RU5135 (CAS 78774-26-2) could not be located in publicly available databases. The following disposal procedures are based on general best practices for the management of hazardous chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all federal, state, and local regulations.

The proper disposal of research chemicals is paramount to ensuring laboratory safety and environmental protection. This compound is identified as a novel convulsant amidine steroid, and as with any research compound, it requires careful handling and disposal.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data for Disposal

The following table is a hypothetical example illustrating the type of quantitative data that would typically be found in a chemical's SDS to guide disposal decisions. The values presented here are not specific to this compound and must be confirmed with the actual SDS or through guidance from your EHS department.

ParameterGuideline Value (Example)Notes
pH Range for Neutralization 6.0 - 8.0For aqueous solutions, neutralization may be required before disposal. This must be done in accordance with institutional protocols.
Concentration Limit for Sewer Disposal < 1 mg/LMany institutions prohibit the sewer disposal of any amount of a research chemical. Always verify with your EHS.
Halogenated Solvent Content > 1%If dissolved in a halogenated solvent, it must be segregated into a designated halogenated waste stream.
Heavy Metal Contamination Not ApplicableIf used in reactions with heavy metals, the waste must be segregated as heavy metal-contaminated waste.

Step-by-Step Disposal Protocol for this compound

The following is a generalized protocol for the disposal of a research chemical like this compound.

1. Waste Identification and Segregation:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and absorbent materials from spill cleanups, in a designated, leak-proof hazardous waste container.

    • Do not mix with non-hazardous trash.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as experimental solutions, in a dedicated, properly sealed hazardous waste container.

    • Segregate waste streams based on compatibility. For example, do not mix aqueous waste with organic solvent waste.[1] Halogenated and non-halogenated solvent wastes should also be kept separate.[2]

  • Sharps Waste:

    • Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[2]

2. Decontamination of Labware:

  • Reusable Glassware:

    • Triple-rinse all reusable glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) that is known to dissolve the compound.

    • Collect the rinsate as hazardous liquid waste.

    • After the initial solvent rinse, wash the glassware with soap and water.

  • Empty Containers:

    • The original container of this compound, once empty, should be triple-rinsed with a suitable solvent.[3]

    • Collect the rinsate as hazardous waste.

    • After rinsing and air-drying in a fume hood, the container label should be defaced, and the container can then be disposed of as regular laboratory glass waste, provided this is in accordance with institutional policy.[3]

3. Labeling and Storage:

  • Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1][4]

  • Indicate the date when waste was first added to the container.[2]

  • Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.[1]

  • Ensure that all waste containers are kept securely closed except when adding waste.[1]

4. Arranging for Disposal:

  • Once a waste container is full or you are ready to have waste removed, contact your institution's EHS department to schedule a pickup.[5]

  • Follow all institutional procedures for requesting a hazardous waste pickup, which may include completing an online form and providing an inventory of the waste.

  • Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[2][6]

Disposal Workflow Diagram

The following diagram illustrates the general decision-making and procedural workflow for the proper disposal of a research chemical like this compound.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Storage & Pickup cluster_3 Final Disposal Start This compound Waste Generated Identify_Waste_Type Identify Waste Type (Solid, Liquid, Sharps) Start->Identify_Waste_Type Solid_Waste Collect in Labeled Solid Waste Container Identify_Waste_Type->Solid_Waste Solid Liquid_Waste Collect in Labeled Liquid Waste Container Identify_Waste_Type->Liquid_Waste Liquid Sharps_Waste Collect in Labeled Sharps Container Identify_Waste_Type->Sharps_Waste Sharps Store_Waste Store in Designated Satellite Accumulation Area Solid_Waste->Store_Waste Liquid_Waste->Store_Waste Sharps_Waste->Store_Waste Request_Pickup Contact EHS for Waste Pickup Store_Waste->Request_Pickup EHS_Disposal EHS Manages Final Disposal Request_Pickup->EHS_Disposal

Caption: General workflow for the disposal of this compound.

By adhering to these general guidelines and, most importantly, the specific protocols provided by your institution's EHS department, you can ensure the safe and compliant disposal of the research chemical this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。